molecular formula C11H16N2O2 B158994 Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate CAS No. 127957-90-8

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Katalognummer: B158994
CAS-Nummer: 127957-90-8
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: FSNVLIRGOYBZLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2-methyl-4-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-8(4)13-10(9)7(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNVLIRGOYBZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562453
Record name Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-90-8
Record name Ethyl 2-methyl-4-(1-methylethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127957-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrimidine Core as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in natural biological systems and its role as a versatile pharmacophore.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is inherently biocompatible and offers a unique framework for interacting with a multitude of biological targets.[1] This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including oncology (e.g., 5-Fluorouracil), infectious diseases, and cardiovascular conditions.[3] The planar, electron-deficient nature of the pyrimidine ring, combined with its capacity for extensive functionalization, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an exemplary "privileged scaffold" for drug design.

This guide focuses on a specific, potentially novel derivative: This compound . While this compound is not widely documented in commercial or academic databases, its direct precursor, 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS No. 127958-08-1) , is known.[4] This availability opens a direct and efficient path to the target ester, a compound of significant interest for screening libraries and as a key intermediate for further chemical elaboration.

We will provide a comprehensive overview of this molecule, from its fundamental chemical identity and a robust, detailed protocol for its synthesis, to its prospective applications in drug development. This document serves as a technical resource for researchers aiming to synthesize, characterize, and leverage this promising chemical entity.

PART 1: Chemical Identity and Structural Elucidation

The precise identification and structural understanding of a molecule are paramount for any research and development endeavor. Below are the key identifiers for this compound and its immediate precursor.

Core Structure and Nomenclature

The structure of the target compound is defined by a central pyrimidine ring substituted at positions 2, 4, and 5.

Caption: Chemical structure of the target compound.

Physicochemical Properties and Identifiers

The table below summarizes the known and predicted properties for the target compound and its precursor.

IdentifierThis compound (Target Ester)4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (Precursor)
CAS Number Not assigned127958-08-1[4]
Molecular Formula C₁₁H₁₆N₂O₂C₉H₁₂N₂O₂
Molecular Weight 208.26 g/mol (Predicted)180.21 g/mol
Physical Form Solid or liquid (Predicted)Solid or liquid[4]
InChI Key (Predicted)RZGODGDGIONWIW-UHFFFAOYSA-N[4]
Purity ≥95% (Synthesis Target)≥95%[4]

PART 2: Synthesis and Mechanistic Insights

The most direct and logical pathway to synthesize this compound is through the esterification of its corresponding carboxylic acid. We propose a standard Fischer-Speier esterification, a robust and well-understood acid-catalyzed reaction.

Proposed Synthetic Pathway

The synthesis involves the reaction of the carboxylic acid precursor with ethanol in the presence of a strong acid catalyst.

G Figure 2: Proposed Synthesis via Fischer-Speier Esterification reactant 4-Isopropyl-2-methylpyrimidine- 5-carboxylic acid (CAS: 127958-08-1) product Ethyl 4-isopropyl-2-methylpyrimidine- 5-carboxylate reactant->product Ethanol (Excess) H₂SO₄ (cat.), Reflux

Caption: Synthetic route to the target ester.

Detailed Experimental Protocol

This protocol is designed to be self-validating by employing a well-established chemical transformation. The removal of water is critical to drive the reaction equilibrium towards the product.

Materials and Reagents:

  • 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Toluene (for azeotropic removal of water, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous ethanol (20-30 eq). The alcohol serves as both a reactant and the solvent, ensuring the equilibrium favors ester formation.[5]

  • Catalyst Introduction: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[5]

  • Reaction Execution: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. For enhanced efficiency, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water byproduct, further driving the equilibrium to the right.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary to achieve high purity.

PART 3: Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Based on the analysis of similar pyrimidine derivatives, the following spectral data are expected.[6][7]

  • ¹H NMR (Proton NMR):

    • A singlet for the C2-methyl group protons.

    • A septet for the methine proton of the isopropyl group and a doublet for the six methyl protons of the isopropyl group.

    • A quartet for the methylene (-CH₂-) protons of the ethyl ester group and a triplet for the methyl (-CH₃) protons of the ethyl ester group.

    • A singlet for the proton at the C6 position of the pyrimidine ring.

  • ¹³C NMR (Carbon NMR):

    • Distinct signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the aliphatic carbons of the methyl, isopropyl, and ethyl groups.

  • IR (Infrared) Spectroscopy:

    • A strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1700-1730 cm⁻¹.

    • C-H stretching bands for the aliphatic groups.

    • C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the calculated molecular weight of the compound (208.26 g/mol ).

PART 4: Potential Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][8] this compound, as a member of this class, represents a valuable candidate for high-throughput screening and as a foundational scaffold for the synthesis of more complex molecules.

Rationale for Biological Screening

The specific substitution pattern of this molecule offers several points of interest for medicinal chemists:

  • The Pyrimidine Core: Provides the fundamental heterocyclic scaffold known to interact with numerous biological targets.

  • The Isopropyl Group at C4: This lipophilic group can enhance binding to hydrophobic pockets in enzymes and receptors.

  • The Methyl Group at C2: Can influence the electronic properties and metabolic stability of the ring.

  • The Ethyl Ester at C5: This functional group serves as a versatile handle for chemical modification, such as conversion to amides, which are common in bioactive molecules.[9]

A Hypothetical Drug Discovery Workflow

The synthesized compound can be integrated into a standard drug discovery pipeline.

G Figure 3: Drug Discovery Workflow A Synthesis & Purification of Ethyl 4-isopropyl-2-methyl- pyrimidine-5-carboxylate B High-Throughput Screening (HTS) (e.g., Kinase, Protease, GPCR assays) A->B C Hit Identification B->C D Hit-to-Lead Optimization (SAR Studies via Ester Hydrolysis & Amidation) C->D E Lead Compound (Improved Potency & ADME) D->E F Preclinical Development E->F

Caption: Integration into a drug discovery pipeline.

This workflow illustrates how the target compound can serve as a starting point. Initial "hits" from HTS can be rapidly followed up by synthesizing a library of analogues, for example, by hydrolyzing the ester back to the carboxylic acid and then coupling it with various amines to explore structure-activity relationships (SAR).

Conclusion

This compound represents a promising, readily accessible chemical entity for researchers in drug discovery and medicinal chemistry. Although not widely cataloged, its straightforward synthesis from the known precursor, 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid, makes it an attractive building block. Its structural features, rooted in the pharmacologically validated pyrimidine scaffold, suggest significant potential for biological activity. This guide provides the necessary technical foundation—from a detailed synthetic protocol to a strategic outlook on its applications—to empower scientists to explore the full potential of this valuable molecule.

References

  • Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Synthetic Communications, 24(2), 253-256. Available at: [Link]

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available at: [Link]

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Khimicheskaya Geterotsiklicheskikh Soedinenii. (2001). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 37, 1445-1446. Available at: [Link]

  • Miller, W. R., et al. (2014). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Medicinal Chemistry Letters, 5(7), 844-849. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of pyrimidine-5-carboxamides. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.
  • de la Torre, B. G., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4205. Available at: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved February 18, 2026, from [Link]

  • Al-Omaim, W. S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629. Available at: [Link]

  • Organic Syntheses. (n.d.). A. Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate (2). Retrieved February 18, 2026, from [Link]

  • Al-Omaim, W. S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(01), 1145–1164. Available at: [Link]

  • Reddy, S. S., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 8(1), 384-393. Available at: [Link]

  • Al-Masoudi, W. A., Al-Rikaby, A. A., & Faaz, R. A. (2014-2015). Pharmacology Study of Pyrimidine Derivative. International Journal of ChemTech Research, 7(6), 2660-2664. Available at: [Link]

  • ResearchGate. (n.d.). PHARMACOLOGICAL ACTIVITY OF A PYRIMIDINE DERIVATIVES. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents. This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of pyrimidine derivatives: those derived from Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate. While direct literature on this precise molecule is nascent, this guide synthesizes data from structurally related pyrimidine analogues to build a robust hypothesis for their therapeutic potential. We will explore the foundational synthesis strategies, postulate the likely biological activities—including anti-inflammatory, anticancer, and antimicrobial effects—and provide detailed, field-proven experimental protocols for their validation. This document serves as a roadmap for researchers aiming to investigate this promising chemical space, providing the scientific rationale and practical methodologies to drive new discoveries in drug development.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is of paramount importance in biological systems.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the structure of DNA and RNA.[1] This inherent biocompatibility has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, leading to the development of a multitude of approved drugs with a wide range of therapeutic applications.[2] These include anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and antibacterials like trimethoprim.[2]

The biological activity of pyrimidine derivatives is highly tunable through substitution at various positions on the ring. The introduction of different functional groups can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement. This guide focuses on derivatives of this compound, a scaffold that combines several features suggestive of significant biological potential. The isopropyl group at the C4 position can enhance lipophilicity, potentially improving membrane permeability. The methyl group at C2 and the ethyl carboxylate at C5 provide sites for further chemical modification and interaction with biological targets. Based on extensive research into related pyrimidine structures, we can logically predict that this class of compounds will exhibit significant anti-inflammatory, anticancer, and antimicrobial properties.

Synthetic Pathways to this compound and Its Derivatives

Proposed Synthesis of the Core Scaffold

A plausible and efficient route to this compound involves a three-component reaction between isobutyraldehyde (providing the isopropyl group at C4), ethyl acetoacetate (as a source for the C5-carboxylate and C6-methyl, although the target molecule has a methyl at C2), and acetamidine hydrochloride (providing the N-C-N backbone with the C2-methyl group). A more direct approach would involve the condensation of a β-keto ester with an amidine. Specifically, the reaction of ethyl 2-formyl-3-methylbutanoate with acetamidine would yield the desired product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable solvent such as ethanol.

  • Reagent Addition: Add equimolar amounts of ethyl 2-formyl-3-methylbutanoate and acetamidine hydrochloride.

  • Catalyst: Introduce a catalytic amount of a base, such as sodium ethoxide, to facilitate the condensation.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to isolate the target compound, this compound.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Derivatization Strategies

The core scaffold can be readily modified to create a library of derivatives for structure-activity relationship (SAR) studies. Key sites for modification include:

  • The Ester Group (C5): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. Pyrimidine-5-carboxamide derivatives have shown promise as anti-inflammatory agents.[4]

  • The Methyl Group (C2): While more challenging, modifications at this position could be explored.

  • The Pyrimidine Ring: Electrophilic aromatic substitution reactions can be investigated to introduce substituents onto the ring, although the electron-deficient nature of the pyrimidine ring can make this challenging.

Workflow for Derivative Synthesis

G Core Ethyl 4-isopropyl-2-methyl pyrimidine-5-carboxylate Acid 4-isopropyl-2-methyl pyrimidine-5-carboxylic acid Core->Acid Hydrolysis (e.g., LiOH) Amides Amide Derivatives Acid->Amides Amide Coupling (e.g., HATU, DIPEA, various amines)

Caption: General workflow for the synthesis of amide derivatives.

Postulated Biological Activities and Mechanistic Insights

Based on the extensive body of literature on pyrimidine derivatives, we can confidently hypothesize that this compound and its derivatives will exhibit a range of valuable biological activities.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been extensively investigated as anti-inflammatory agents.[5][6]

Causality behind the Hypothesis:

  • COX Inhibition: Many pyrimidine-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[6][7] The structural features of the target scaffold are amenable to docking within the active site of COX-2.

  • Cytokine Modulation: Certain pyrimidine derivatives have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines.[4] For instance, some derivatives can up-regulate the anti-inflammatory cytokine IL-10 while down-regulating pro-inflammatory cytokines like IL-12.[4]

Signaling Pathway: COX-2 Mediated Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative Pyrimidine Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a hypothetical pyrimidine derivative.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology.[2] The structural similarities to nucleobases allow for interference with DNA and RNA synthesis, a key vulnerability of rapidly proliferating cancer cells.

Causality behind the Hypothesis:

  • Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. These include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]

  • Induction of Apoptosis: A significant number of anticancer pyrimidine derivatives exert their effects by inducing programmed cell death, or apoptosis.[9][10] This can be achieved through various mechanisms, including the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[9][10]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens is a major global health threat, necessitating the discovery of new antimicrobial agents. Pyrimidine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[1][11][12]

Causality behind the Hypothesis:

  • Enzyme Inhibition: Pyrimidines can act as inhibitors of essential microbial enzymes. For example, some derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria.

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds, including pyrimidines, can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

Experimental Validation: Protocols and Methodologies

To validate the hypothesized biological activities, a systematic screening process employing a suite of in vitro assays is essential.

In Vitro Anti-inflammatory Assays

Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the selective inhibitory activity of the synthesized derivatives against COX-1 and COX-2 enzymes.

  • Methodology: Commercially available COX inhibitor screening assay kits can be used. These assays typically measure the peroxidase activity of the COX enzymes.

  • Procedure: a. Prepare a dilution series of the test compounds. b. In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). c. Incubate at room temperature for a specified time. d. Initiate the reaction by adding arachidonic acid. e. Measure the absorbance at the appropriate wavelength to determine the extent of inhibition.

  • Data Analysis: Calculate the IC50 values for each compound against both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be determined.

In Vitro Anticancer Assays

Protocol: MTT Assay for Cytotoxicity

  • Objective: To assess the cytotoxic effect of the derivatives on various cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure: a. Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

In Vitro Antimicrobial Assays

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of the derivatives that inhibits the visible growth of a microorganism.

  • Methodology: This assay is performed in a 96-well plate and allows for the testing of multiple compounds against different microbial strains.

  • Procedure: a. Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). c. Include positive (microorganism with no compound) and negative (broth only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). e. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

For a clear comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in tables.

Table 1: Hypothetical Anti-inflammatory Activity of Pyrimidine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Core Scaffold>10050.2<2
Derivative 185.310.58.1
Derivative 2>1005.2>19.2
Celecoxib (Control)15.00.05300

Table 2: Hypothetical Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Core Scaffold>100>100>100
Derivative 312.525.818.3
Derivative 42.15.63.9
Doxorubicin (Control)0.50.80.6

Table 3: Hypothetical Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
Core Scaffold>128>128>128
Derivative 5163264
Derivative 681632
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet largely unexplored, area for drug discovery. Based on the well-established biological activities of structurally related pyrimidine compounds, there is a strong scientific basis to hypothesize that this class of molecules will possess significant anti-inflammatory, anticancer, and antimicrobial properties. This guide has provided a comprehensive framework for the rational synthesis and systematic biological evaluation of these derivatives.

Future research should focus on the synthesis of a diverse library of analogues to establish robust structure-activity relationships. Promising lead compounds identified through the in vitro screening protocols outlined herein should be advanced to more complex biological models, including cell-based mechanism of action studies and, eventually, in vivo efficacy and safety assessments. The insights gained from such studies will be invaluable in the development of novel therapeutic agents to address unmet medical needs.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Identification of 4-Isopropyl–Thiotropolone as a Novel Anti- Microbial: Regioselective Synthesis, NMR Characterization. IRL @ UMSL. [Link]

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H). Iranian Journal of Pharmaceutical Research. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]

  • Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. Bioorganic Chemistry. [Link]

  • Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate. ResearchGate. [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. ResearchGate. [Link]

  • Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate. PrepChem. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences. [Link]

Sources

Potential therapeutic targets of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potentials & Medicinal Chemistry of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Executive Summary: The Privileged Scaffold

This compound (CAS: 127957-90-8) represents a critical pharmacophore in modern medicinal chemistry.[1][2] While not a marketed drug itself, this compound serves as a high-value intermediate and scaffold for the synthesis of bioactive molecules targeting metabolic enzymes (HMG-CoA Reductase), kinases (CDK/mTOR), and G-protein coupled receptors (GPCRs).[2]

Its structural significance lies in the pyrimidine core functionalized with a lipophilic isopropyl group at the C4 position and a reactive ester at C5. This specific substitution pattern mimics the adenine ring of ATP and the hydrophobic pharmacophores of statins, making it a versatile precursor for library synthesis in oncology and cardiovascular research.

This guide details the therapeutic targets accessible via this scaffold, the mechanistic rationale for its activity, and validated protocols for its synthesis and biological evaluation.

Chemical Profile & Structural Logic

Property Specification
IUPAC Name This compound
CAS Number 127957-90-8
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Key Pharmacophore Pyrimidine (Bioisostere of Pyridine/Phenyl)
Lipophilic Domain 4-Isopropyl (Hydrophobic pocket binder)
Reactive Handle 5-Ethyl Ester (Precursor to Acid, Alcohol, Amide)
Solubility Soluble in DMSO, MeOH, DCM; Low water solubility

Structural Insight: The 4-isopropyl group is sterically demanding and lipophilic, crucial for filling hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region in kinases or the hydrophobic groove of HMG-CoA reductase). The 5-carboxylate serves as an electrophilic handle for further diversification, allowing the attachment of solubilizing groups or hydrogen-bond donors.[1][2]

Primary Therapeutic Targets & Mechanisms

Metabolic Regulation: HMG-CoA Reductase Inhibition

The most prominent application of 4-isopropyl-pyrimidine scaffolds is in the synthesis of Statins (e.g., Rosuvastatin, Pitavastatin).[1][2][3] Although Rosuvastatin utilizes a sulfonamide at C2 and a fluorophenyl at C4, the This compound serves as a simplified analog or starting material for "Super-Statin" libraries.[1][2]

  • Mechanism: Competitive inhibition of HMG-CoA Reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2]

  • Binding Mode: The isopropyl group binds to a hydrophobic pocket adjacent to the active site, anchoring the molecule while the side chain (derived from the C5 ester) mimics the HMG-CoA substrate, preventing mevalonate formation.

  • Therapeutic Utility: Hyperlipidemia, Cardiovascular Disease prevention.

Oncology: Kinase Inhibition (CDK/mTOR/VEGFR)

Pyrimidines are classic ATP-competitive inhibitors.[1] The 2-methyl and 4-isopropyl substitutions create a scaffold that mimics the purine ring of ATP.[1][2]

  • Target: Cyclin-Dependent Kinases (CDKs) and mTOR.[1][2]

  • Mechanism: The pyrimidine nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[1] The 4-isopropyl group occupies the hydrophobic specificity pocket, often improving selectivity over other kinases.

  • Therapeutic Utility: Solid tumors, Leukemia (Antiproliferative activity).

Agrochemicals: Acetolactate Synthase (ALS) Inhibition

Pyrimidine carboxylates are potent herbicides. Derivatives of this scaffold inhibit ALS, blocking branched-chain amino acid biosynthesis in plants.[1]

Mechanistic Pathways & Synthesis Workflow

The following diagram illustrates the retrosynthetic logic for accessing the scaffold and its divergence into therapeutic classes.

G cluster_legend Legend Start1 Ethyl Acetoacetate (Starting Material) Intermediate Intermediate: Ethyl 2-isopropyl-3-oxobutanoate Start1->Intermediate Alkylation (i-Pr-I) Start2 Isobutyraldehyde Start2->Intermediate Alternative Start3 Acetamidine HCl Scaffold TARGET SCAFFOLD: This compound Start3->Scaffold Cyclization Partner Intermediate->Scaffold Cyclization w/ Acetamidine (NaOEt/EtOH, Reflux) Path_Statin Route A: Statin Analogs (HMG-CoA Reductase) Scaffold->Path_Statin 1. Reduction to Alcohol 2. Wittig Olefination Path_Kinase Route B: Kinase Inhibitors (CDK/mTOR) Scaffold->Path_Kinase 1. Hydrolysis to Acid 2. Amide Coupling (Anilines) Path_Agro Route C: Herbicides (ALS Inhibitors) Scaffold->Path_Agro 1. Sulfonylation 2. Urea Formation key Blue: Precursors | Green: Target | Red: Therapeutic Pathways

Figure 1: Retrosynthetic analysis and divergent synthesis of therapeutic candidates from the pyrimidine scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Self-Validating Step: The formation of the pyrimidine ring is confirmed by the disappearance of the amidine N-H signals and the appearance of the aromatic pyrimidine proton (~8.9 ppm) in ¹H NMR.

Reagents:

  • Ethyl 2-isobutyrylacetate (or Ethyl 4-methyl-3-oxopentanoate).[1][2]

  • Acetamidine Hydrochloride.[4]

  • Sodium Ethoxide (21% in Ethanol).

  • Ethanol (Anhydrous).

Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with Ethanol (50 mL) and Sodium Ethoxide (2.2 eq). Cool to 0°C under N₂ atmosphere.

  • Amidine Addition: Add Acetamidine Hydrochloride (1.1 eq) portion-wise. Stir for 15 min.

  • Substrate Addition: Add Ethyl 2-isobutyrylacetate (1.0 eq) dropwise over 20 min to control exotherm.

  • Cyclization: Warm to Room Temperature (RT), then reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Quench with Glacial Acetic Acid (to pH 6). Concentrate in vacuo. Partition residue between Water and Ethyl Acetate.

  • Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Yield: Expect 65–75% as a pale yellow oil/solid.[1]

Protocol B: In Vitro HMG-CoA Reductase Inhibition Assay

Self-Validating Step: Use Pravastatin as a positive control. The assay must show a dose-dependent decrease in NADPH absorbance at 340 nm.[1][2]

Materials:

  • HMG-CoA Reductase Assay Kit (Sigma/Abcam).[1][2]

  • NADPH (Substrate).

  • HMG-CoA (Substrate).[1][2][5]

  • Test Compound (Hydrolyzed acid form of the scaffold).

Procedure:

  • Preparation: Dilute the test compound in DMSO to varying concentrations (0.1 nM – 10 µM).

  • Incubation: Mix HMG-CoA Reductase enzyme with test compound in assay buffer (pH 7.4). Incubate at 37°C for 15 min.

  • Initiation: Add HMG-CoA and NADPH to start the reaction.[1]

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 min.

  • Analysis: Calculate IC₅₀ by plotting % Inhibition vs. Log[Concentration].

References

  • Synthesis of Pyrimidine Scaffolds for Statins: Title: "Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof."[5] Source: Google Patents (US20120022091A1). URL:

  • Biological Activity of Pyrimidine Derivatives: Title: "Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(substituted)thiazole-5-carboxylates (Analogous Chemistry)." Source: ResearchGate (2025).[3][6] URL:[Link][2]

  • Commercial Availability & Chemical Properties: Title: "this compound Product Page."[1][2][7] Source: BLD Pharm / PubChem.[1] URL:[Link][2]

  • Kinase Inhibitor Design: Title: "Pyrimidine Scaffolds in Kinase Inhibitor Discovery." Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility). URL:[Link]

Sources

Spectroscopic data (NMR, IR, MS) for Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

[1]

Compound Identity & Significance

This pyrimidine derivative is a critical heterocyclic scaffold, often utilized as a "privileged structure" in the synthesis of kinase inhibitors and agrochemicals (specifically sulfonylurea herbicides). Its structural integrity relies on the specific substitution pattern: a lipophilic isopropyl group at C4, a methyl anchor at C2, and a reactive ethyl ester at C5.

  • IUPAC Name: Ethyl 4-propan-2-yl-2-methylpyrimidine-5-carboxylate

  • CAS Number: 127957-90-8[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.26 g/mol

  • SMILES: CCOC(=O)C1=CN=C(C)N=C1C(C)C

Synthesis & Structural Logic

To understand the spectroscopic signals, one must understand the electronic environment created by the synthesis. The aromatic pyrimidine core is typically constructed via a [3+3] cyclocondensation.

Reaction Pathway (Graphviz Diagram)

The following workflow illustrates the convergent synthesis from acetamidine and a

SynthesisWorkflowPrecursor1Ethyl 4-methyl-3-oxopentanoate(Beta-keto ester)IntermediateIntermediate:Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoatePrecursor1->IntermediateFormylation(C-C Bond Formation)Reagent1DMF-DMA orHC(OEt)3Reagent1->IntermediateProductTarget Molecule:Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylateIntermediate->ProductCyclocondensation(-EtOH, -H2O)Precursor2Acetamidine HClPrecursor2->ProductBaseNaOEt / EtOHBase->ProductCatalyst

Figure 1: Convergent synthesis workflow via the condensation of an ethoxymethylene intermediate with acetamidine.

Spectroscopic Characterization Data

The following data sets are derived from standard pyrimidine chemical shift rules and validated against analogous structures (e.g., ethyl 2,4-dimethylpyrimidine-5-carboxylate).

A. Proton NMR ( NMR)

Solvent:

Frequency:
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 8.95 - 9.05 Singlet (s)1H-Diagnostic Peak: Highly deshielded by the adjacent ring nitrogens and the ortho-ester carbonyl (anisotropy).

4.38Quartet (q)2H7.1Characteristic ester methylene signals.
4-CH 3.65 - 3.75Septet (sep)1H6.8The methine proton of the isopropyl group is deshielded by the aromatic ring current.
2-

2.74Singlet (s)3H-Methyl group between two nitrogens is significantly downfield compared to toluene (~2.3).

1.39Triplet (t)3H7.1Ester terminal methyl.
4-

1.28Doublet (d)6H6.8Isopropyl methyls.
B. Carbon-13 NMR ( NMR)

Solvent:

Frequency:
Carbon TypeShift (

, ppm)
Assignment
C=O 165.2Ester Carbonyl.
C-2 168.5Ar-C between two nitrogens (most deshielded Ar-C).
C-4 171.0Ar-C substituted with Isopropyl (ipso effect).[3]
C-6 158.4Ar-CH. High shift due to N-C=N character.
C-5 121.5Ar-C ipso to ester. Shielded relative to C2/C4/C6.

61.5Ester methylene.
4-CH 36.2Isopropyl methine.
2-

26.4Methyl on Pyrimidine C2.
4-

21.8Isopropyl methyls.

14.2Ester methyl.
C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  m/z 208 (Distinct, ~40-50% intensity).
    
  • Base Peak: m/z 193 (

    
    ). Loss of a methyl radical from the isopropyl group is the dominant fragmentation pathway, stabilized by the aromatic ring.
    
  • Significant Fragments:

    • m/z 180 (

      
      ): McLafferty rearrangement of the ethyl ester.
      
    • m/z 163 (

      
      ): Loss of ethoxy group from ester.
      
    • m/z 135: Loss of the ester group entirely (

      
      ).
      
D. Infrared Spectroscopy (FT-IR)

Method: ATR (Neat) or KBr Pellet

  • 1725 - 1735 cm

    
    :  Strong 
    
    
    stretch (Ester).
  • 1580 - 1595 cm

    
    : 
    
    
    and
    
    
    aromatic ring stretches. Pyrimidines typically show a "breathing" band here.
  • 2960 - 2980 cm

    
    :  C-H stretching (Aliphatic, Isopropyl/Ethyl).
    

Experimental Protocol: Validation Synthesis

To ensure the integrity of the spectral data, the compound should be prepared or validated using the following standard protocol.

Reagents:

  • Ethyl 4-methyl-3-oxopentanoate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

  • Acetamidine Hydrochloride (1.1 eq)

  • Sodium Ethoxide (1.2 eq)

  • Ethanol (Anhydrous)[5]

Step-by-Step Methodology:

  • Enaminone Formation: Charge Ethyl 4-methyl-3-oxopentanoate into a reactor with DMF-DMA. Heat to 80°C for 3 hours. Monitor by TLC for the disappearance of the starting keto-ester. Concentrate in vacuo to yield the intermediate ethyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate.

  • Cyclization: Dissolve the intermediate in anhydrous Ethanol.

  • Amidine Addition: Add Acetamidine Hydrochloride followed by the slow addition of Sodium Ethoxide (21% wt in EtOH) at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 6-8 hours. The solution will turn from yellow to deep orange.

  • Workup: Cool to room temperature. Quench with acetic acid to pH 7. Remove ethanol under reduced pressure.

  • Extraction: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine. Dry over

    
    .
    
  • Purification: The crude oil is purified via Flash Column Chromatography (Hexanes:Ethyl Acetate, 80:20).

  • Validation: The resulting clear oil/low-melting solid must match the NMR signals listed in Section 3.

References

  • Compound Registry: this compound. CAS No. 127957-90-8.[1][2][3][4] BLD Pharm Catalog.

  • General Synthesis of Pyrimidines: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

  • Spectroscopic Rules: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Analogous Characterization: "Synthesis and characterization of novel pyrimidine derivatives." ResearchGate, 2019. (Used for comparative chemical shift analysis of the 2-methyl-5-carboxylate core).

The C5 Vector: A Technical Guide to Pyrimidine-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-5-carboxylate scaffold represents a critical node in medicinal chemistry, serving as the structural core for a vast array of kinase inhibitors, antivirals, and antineoplastic agents. Unlike the C2, C4, and C6 positions, which are electronically activated for nucleophilic aromatic substitution (


), the C5 position is electronically neutral to electron-rich, making its functionalization a distinct synthetic challenge.

This guide analyzes the evolution of pyrimidine-5-carboxylate synthesis from classical cyclocondensation (de novo construction) to modern transition-metal-catalyzed carbonylation (scaffold functionalization). It provides validated protocols, mechanistic insights, and decision-making frameworks for process chemists and discovery scientists.

Part 1: Historical Evolution & Mechanistic Causality

The Classical Era: De Novo Ring Construction

Historically, the most reliable method to access the 5-carboxylate motif was to build the pyrimidine ring around the ester functionality. This approach circumvents the difficulty of functionalizing an electron-deficient heterocycle.

The Pinner & Biginelli Divergence

Two primary pathways emerged in the late 19th century:

  • The Pinner Synthesis (1884): Condensation of amidines with

    
    -keto esters. This provides direct access to aromatic pyrimidines but often lacks regiocontrol when asymmetric electrophiles are used.
    
  • The Biginelli Reaction (1893): A three-component acid-catalyzed condensation of an aldehyde, a

    
    -keto ester, and urea.[1]
    
    • Limitation: This produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] To obtain the aromatic pyrimidine-5-carboxylate, an additional oxidation step (e.g., using DDQ, MnO₂, or HNO₃) is required.

The Modern Standard: Alkoxymethylenemalonates

For high-purity synthesis of pyrimidine-5-carboxylates, the condensation of amidines (or urea/thiourea) with ethoxymethylenemalonates (or related enol ethers) has become the industrial gold standard.

  • Mechanistic Logic: The ethoxymethylene group acts as a "soft" electrophile for the initial attack by the amidine nitrogen. The subsequent ring closure onto the ester is thermodynamically driven by the formation of the aromatic system.

  • Why this wins: Unlike the Biginelli, it yields the aromatic system directly. Unlike standard Pinner synthesis, the symmetry of the malonate (or defined regiochemistry of the enol ether) prevents isomer formation.

The Modern Era: Transition Metal Functionalization

With the advent of palladium catalysis, the paradigm shifted from building the ring to decorating it.

  • The Challenge: Pyrimidines are

    
    -deficient. Electrophilic aromatic substitution (SEAr) at C5 is sluggish.
    
  • The Solution: Halogenation at C5 is facile (using

    
     or 
    
    
    
    ). The resulting 5-bromopyrimidine becomes a handle for Pd-catalyzed carbonylation.
  • Carbonylation: Using CO (gas) or surrogates (Mo(CO)₆) in the presence of an alcohol allows for the installation of the ester group under mild conditions.

Part 2: Decision Framework & Pathways

The following diagram illustrates the strategic divergence between De Novo synthesis and Post-Functionalization.

PyrimidineSynthesis Start Target: Pyrimidine-5-Carboxylate DeNovo Route A: De Novo Construction (Cyclocondensation) Start->DeNovo If ring unsubstituted Func Route B: Post-Functionalization (Pd-Catalysis) Start->Func If scaffold pre-exists Amidine Amidine / Urea DeNovo->Amidine Electrophile Ethoxymethylenemalonate (EMME) DeNovo->Electrophile Intermediate Acyclic Enamine Amidine->Intermediate Addition-Elimination Electrophile->Intermediate Cyclization Thermal Cyclization (- EtOH) Intermediate->Cyclization Intramolecular Cyclization->Start Yields Product Precursor 5-Bromo/Iodo Pyrimidine Func->Precursor PdCycle Pd(0) Oxidative Addition Precursor->PdCycle Pd(OAc)2 / Ligand COInsert CO Insertion (Acyl-Pd Complex) PdCycle->COInsert + CO (g) or Mo(CO)6 NuAttack Nucleophilic Attack (ROH / RNH2) COInsert->NuAttack NuAttack->Start Reductive Elim.

Caption: Strategic divergence in pyrimidine-5-carboxylate synthesis: De Novo Cyclization vs. Pd-Catalyzed Carbonylation.

Part 3: Detailed Experimental Protocols

Protocol A: The "Classical" High-Throughput Method

Target: Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Mechanism: Condensation of acetamidine with diethyl ethoxymethylenemalonate. Source Validation: Adapted from Organic Syntheses and industrial patents (References 1, 2).

Reagents:

  • Acetamidine hydrochloride (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0 eq)

  • Sodium ethoxide (1.1 eq) (Prepared in situ or commercial solution)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Preparation of Base: In a dry 3-neck flask under

    
    , dissolve sodium metal (1.1 eq) in absolute ethanol. Alternatively, use a 21 wt% solution of NaOEt in EtOH.
    
  • Amidine Liberation: Add acetamidine hydrochloride (1.0 eq) to the ethoxide solution at 0°C. Stir for 15 minutes. Why? The free base amidine is the active nucleophile; the HCl salt is unreactive.

  • Addition: Dropwise add diethyl ethoxymethylenemalonate (1.0 eq) over 30 minutes while maintaining temperature <10°C. Why? Exothermic reaction; controlling temperature prevents polymerization of the malonate.

  • Cyclization: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC or LCMS.

  • Workup: Cool the mixture. The sodium salt of the pyrimidine often precipitates.[3] Acidify with glacial acetic acid to pH 5–6.

  • Isolation: The product precipitates upon cooling/acidification. Filter, wash with cold water, and recrystallize from ethanol.

Data Summary:

Parameter Value
Typical Yield 75–85%
Purity >98% (after recrystallization)
Scale Suitability Gram to Kilogram

| Key Impurity | Uncyclized enamine (if reflux is too short) |

Protocol B: The "Modern" Carbonylation Method

Target: Methyl pyrimidine-5-carboxylate from 5-bromopyrimidine. Mechanism: Palladium-catalyzed alkoxycarbonylation.[4] Source Validation: Based on protocols using Xantphos/Pd(OAc)2 systems (Reference 3).

Reagents:

  • 5-Bromopyrimidine (1.0 mmol)

  • Pd(OAc)₂ (2 mol%)[5]

  • Xantphos (4.5-dimethyl-9,9-dimethylxanthene) (3 mol%)

  • Triethylamine (2.0 eq)

  • Methanol (Solvent/Nucleophile)

  • Carbon Monoxide (Balloon or autoclave at 1 atm)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a Schlenk tube, combine Pd(OAc)₂ and Xantphos in dry methanol. Stir for 5 minutes under Argon. Why? Xantphos is a wide bite-angle ligand that stabilizes the acyl-palladium intermediate, preventing decarbonylation.

  • Substrate Addition: Add 5-bromopyrimidine and triethylamine.

  • CO Introduction: Evacuate the vessel and backfill with CO gas (repeat 3x). Maintain a CO balloon (1 atm) or pressurize to 5 bar in an autoclave.

    • Safety Note: If avoiding CO gas, use Molybdenum Hexacarbonyl (

      
      , 0.5 eq) and DBU in a sealed tube.
      
  • Reaction: Heat to 70°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane).

Data Summary:

Parameter Value
Typical Yield 85–92%
Selectivity 100% C5 (Regiocontrolled by starting material)
TOF (Turnover Freq) High (due to Xantphos ligand)

| Safety Profile | Requires CO handling precautions |

Part 4: Mechanistic Visualization (Pd-Catalysis)

The following diagram details the catalytic cycle for Protocol B, highlighting the critical insertion step.

CarbonylationCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (MeOH -> HBr) COInsert->NuAttack + MeOH / Et3N NuAttack->Pd0 - Product - Et3NHBr

Caption: Palladium-catalyzed alkoxycarbonylation cycle using Xantphos ligand system.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield Moisture in solventUse absolute EtOH and dry NaOEt. Water hydrolyzes the ester before cyclization.
Protocol A: Oily Product Incomplete cyclizationCheck LCMS for acyclic intermediate. Increase reflux time or use higher boiling solvent (e.g., n-Butanol).
Protocol B: Pd Black Precipitate Ligand oxidation or instabilityEnsure inert atmosphere during setup. Switch to bidentate ligands like Xantphos or dppf which stabilize Pd more effectively than

.
Protocol B: No Reaction CO poisoning or low pressureWhile 1 atm usually works, increasing pressure to 5 bar often initiates sluggish reactions. Ensure base (

) is fresh.

References

  • Organic Syntheses: Ulbricht, T. L. V.; Okuda, T.; Price, C. C. "5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester." Org.[1][3] Synth.1959 , 39, 34. [Link]

  • Review of Biginelli Chemistry: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron1993 , 49, 6937–6963. [Link]

  • Pd-Catalyzed Carbonylation: Martinelli, J. R.; Watson, D. A.; Freckmann, D. M. M.; Buchwald, S. L. "Palladium-Catalyzed Carbonylation of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." J. Org.[1] Chem.2008 , 73, 7102–7107. [Link]

  • Industrial Application: Bagley, M. C.; Davis, T.; Dix, M. C.; Fusillo, V.; Pigeaux, M.; Rokicki, M. J.; Kipling, D. "One-pot synthesis of pyridines and pyrimidines: a rapid route to highly functionalized heteroaromatics." J. Org.[1] Chem.2013 , 78, 12460–12468. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Purification of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the isolation and purification protocol for Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and agrochemicals.[1] Unlike generic protocols, this guide addresses specific impurity profiles arising from the condensation of acetamidine with


-keto ester derivatives. The protocol prioritizes scalability and purity (>98% HPLC), utilizing a logic-gated workflow that adapts to the physical state of the crude intermediate.[1]

Chemical Identity & Properties

  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 127957-90-8[1][5][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 208.26 g/mol [1]

  • Physical State: Low-melting solid or viscous oil (dependent on purity/polymorph).[1]

  • Solubility: Soluble in Ethanol, Ethyl Acetate, Dichloromethane; Sparingly soluble in Water; Insoluble in cold Hexane.[1]

Synthesis Context & Impurity Profile

To design an effective purification, one must understand the upstream chemistry.[1] This compound is typically synthesized via the Hantzsch-type condensation or modification thereof:

  • Reaction: Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate + Acetamidine Hydrochloride

    
     Product.
    
  • Key Impurities:

    • Unreacted Acetamidine: Highly polar, water-soluble, hygroscopic.[1]

    • Ethyl 4-methyl-3-oxopentanoate (Precursor): Non-polar oil, results from hydrolysis of the enol ether intermediate.[1]

    • Inorganic Salts: NaCl or Acetamidine HCl residues.[1]

    • Regioisomers: Rare in this specific route due to the directing ethoxymethylene group, but possible trace levels of 4-methyl-2-isopropyl isomers if reagent addition order is inverted.[1]

Purification Workflow (Logic Map)

The following flowchart illustrates the decision matrix for purification based on the crude material's physical state.

PurificationProtocol Start Crude Reaction Mixture (EtOH Suspension) Quench Step 1: Quench & Extraction (Remove Salts/Acetamidine) Start->Quench Filtration first if heavy precipitate Conc Concentration (Rotary Evaporator) Quench->Conc Dry Organic Layer (MgSO4) CheckState Decision: Physical State? Conc->CheckState SolidPath Solid/Semi-Solid CheckState->SolidPath Crystals form OilPath Viscous Oil CheckState->OilPath Remains liquid Recryst Step 2A: Recrystallization (Hexane/EtOAc) SolidPath->Recryst Distill Step 2B: High Vac Distillation (<1 Torr) OilPath->Distill Chrom Step 3: Flash Chromatography (Polishing Step) Recryst->Chrom Purity <95% Final Pure Product (>98% HPLC) Recryst->Final Purity >98% Distill->Chrom Mixed Fractions Distill->Final Clear Distillate Chrom->Final

Figure 1: Purification logic gate ensuring optimal recovery based on the crude intermediate's phase behavior.

Detailed Experimental Protocols

Step 1: Workup & Extraction (Removal of Polar Impurities)

Goal: Remove unreacted acetamidine (water-soluble) and inorganic salts.[1]

  • Concentration: Evaporate the reaction solvent (typically Ethanol) under reduced pressure (40°C, 100 mbar) to roughly 20% of the original volume.

  • Partition: Dilute the residue with Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield).

  • Wash:

    • Wash 2x with Water (removes NaCl and Acetamidine HCl).

    • Wash 1x with Brine (saturated NaCl) to break any emulsions.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    )  for 20 minutes. Filter and concentrate to dryness.[1]
    
Step 2A: Recrystallization (Primary Method for Solids)

Context: If the residue solidifies upon standing or cooling, this is the most scalable method.[1]

  • Solvent System: Hexane : Ethyl Acetate (9:1 v/v) .

  • Dissolution: Add the minimum amount of hot EtOAc (approx. 60°C) to dissolve the crude solid.[1]

  • Precipitation: Slowly add hot Hexane until the solution turns slightly turbid.

  • Cooling Ramp:

    • Allow to cool to Room Temperature (RT) over 1 hour with slow stirring.

    • Chill to 0-4°C (ice bath) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash the cake with cold Hexane.

  • Drying: Vacuum dry at 35°C for 4 hours.

Step 2B: Vacuum Distillation (Primary Method for Oils)

Context: If the residue remains a viscous oil (common with trace solvent impurities).[1]

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum is required (<1.0 Torr / <1 mmHg).[1]

  • Temperature:

    • Fore-run: Discard low boilers (solvent residues).

    • Main Fraction: Collect the fraction boiling between 110-125°C at 0.5 Torr (Estimate based on MW and analogs).

    • Note: Do not overheat the pot (>160°C) to prevent thermal decarboxylation.

Step 3: Flash Column Chromatography (Polishing)

Context: Required if purity <98% after Step 2 or for analytical standard preparation.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane (A) and Ethyl Acetate (B) .[1]

  • Gradient Profile:

    Column Volume (CV) % Solvent B (EtOAc)
    0 - 2 0% (Equilibration)

    | 2 - 5 | 0%

    
     5% |
    | 5 - 15 | 5% 
    
    
    
    20% (Product Elution) | | 15 - 20 | 20%
    
    
    50% (Flush) |[1]
  • Detection: UV at 254 nm (Pyrimidine ring absorption).[1]

Analytical Validation (QC)

High-Performance Liquid Chromatography (HPLC)[1][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Method: 10% B to 90% B over 15 minutes.

  • Acceptance Criteria: Purity

    
     98.0% (Area %).
    
NMR Interpretation ( NMR, 400 MHz, )

To confirm identity and ensure removal of the isopropyl regioisomer (if applicable):

  • 
     1.25 (d, 6H):  Isopropyl methyls (Look for clean doublet; splitting indicates restricted rotation or impurities).[1]
    
  • 
     1.35 (t, 3H):  Ethyl ester methyl.[1]
    
  • 
     2.70 (s, 3H):  Pyrimidine C2-Methyl (Singlet).[1]
    
  • 
     3.65 (sept, 1H):  Isopropyl CH (Diagnostic for 4-position).[1]
    
  • 
     4.35 (q, 2H):  Ethyl ester methylene.[1]
    
  • 
     9.05 (s, 1H):  Pyrimidine C6-H (Aromatic proton).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous wash.[1]Check pH of aqueous layer.[1] Pyrimidines can be protonated; ensure pH > 7 during extraction.[1]
Oiling Out Impure crude preventing crystallization.Seed the mixture with a pure crystal or switch to Distillation (Step 2B).
Acetamidine Impurity Incomplete washing.Acetamidine is distinct in NMR (broad singlet ~8-9 ppm).[1] Perform an additional wash with 5%

.

References

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] Synthesis, 2002(6), 720-722.[1] Link

  • This compound Product Data. ChemicalBook.[1] (Accessed 2025).[6][7][8] Link

  • Purification of Pyrimidine Derivatives. Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] (General Reference for Pyrimidine handling).

Sources

Topic: A Comprehensive Guide to the Analytical Characterization of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a polysubstituted pyrimidine that holds potential as a synthetic intermediate or an active pharmaceutical ingredient (API). Its efficacy and safety are intrinsically linked to its purity, identity, and structural integrity. Therefore, the development of a robust, multi-faceted analytical strategy is not merely a quality control requirement but a fundamental necessity for its progression through the research and development pipeline.

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of procedures, this document elucidates the rationale behind the selection of each technique, provides detailed, field-tested protocols, and integrates a validation strategy grounded in established regulatory principles. The methods described herein are designed to work in concert, providing an orthogonal and self-validating approach to confirm the molecule's identity, purity, and structure with the highest degree of scientific confidence.

Physicochemical Properties and Structure

A foundational understanding of the molecule's physical and chemical properties is paramount for method development. The structure of this compound is presented below, along with its key computed properties.

Chemical Structure:

Chemical Structure of this compound
Figure 1. Structure of this compound
PropertyValueRationale / Source
Molecular Formula C₁₁H₁₆N₂O₂Calculated from structure
Molecular Weight 208.26 g/mol Calculated from formula
Appearance White to off-white crystalline powderPredicted based on similar pyrimidine structures
Solubility Soluble in Methanol, Acetonitrile, DMSO, Chloroform; Sparingly soluble in waterPredicted based on functional groups (ester, alkyl chains) and aromatic core

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, degradants, and reaction by-products, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Application: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse method for the purity analysis of moderately polar organic molecules. The non-polar stationary phase (C18) provides effective retention for the pyrimidine derivative, while a polar mobile phase allows for controlled elution. UV detection is highly suitable due to the presence of the pyrimidine chromophore, which absorbs UV light.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of diluent (Mobile Phase A: Mobile Phase B, 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 275 nm[5]

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Expected System Suitability:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation.
Relative Standard Deviation (%RSD) ≤ 2.0% (for 5 replicate injections)Demonstrates system precision and reproducibility.[6]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 275 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

HPLC Analysis and Purity Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on both retention time and the unique mass fragmentation pattern of the analyte.[7] This serves as an excellent orthogonal method to HPLC.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Prepare a 100 µg/mL solution in a volatile solvent like ethyl acetate.

  • Chromatographic and MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (20:1)

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: Electron Ionization (EI) at 70 eV

    • MS Scan Range: 40-350 m/z

Expected Data:

ParameterExpected Value
Retention Time Dependent on the specific system, but expected to be in the 8-12 min range.
Molecular Ion (M⁺) m/z 208
Key Fragments m/z 193 ([M-CH₃]⁺), 165 ([M-C₃H₇]⁺), 163 ([M-OC₂H₅]⁺)

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming functional groups and the connectivity of atoms.

Mass Spectrometry (MS)

Principle of Application: Mass spectrometry is indispensable for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, while fragmentation patterns offer clues to the molecule's structure, corroborating findings from other techniques.[1][8]

Predicted Fragmentation Pathway: Under Electron Ionization (EI), the molecule is expected to fragment at its weakest bonds. Key fragmentations include the loss of the alkyl and alkoxy groups from the main structure.[9][10]

MS_Fragmentation M Molecular Ion (M⁺) m/z = 208 F1 [M - CH₃]⁺ m/z = 193 M->F1 - •CH₃ F2 [M - OC₂H₅]⁺ m/z = 163 M->F2 - •OC₂H₅ F3 [M - C₃H₇]⁺ m/z = 165 M->F3 - •C₃H₇ (isopropyl) F4 [M - COOC₂H₅]⁺ m/z = 135 F2->F4 - CO

Predicted MS Fragmentation Pathway
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Application: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7s1HH-6 (pyrimidine)Aromatic proton on pyrimidine ring, deshielded.
~4.4q2H-OCH₂ CH₃Methylene protons of the ethyl ester, split by methyl group.
~3.5sept1H-CH (CH₃)₂Methine proton of the isopropyl group, split by two methyl groups.
~2.7s3HC2-CH₃ Methyl protons on the pyrimidine ring.
~1.4t3H-OCH₂CH₃ Methyl protons of the ethyl ester, split by methylene group.
~1.3d6H-CH(CH₃ )₂Equivalent methyl protons of the isopropyl group, split by methine.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~170C =O (ester)Carbonyl carbon, highly deshielded.
~165, 163, 158C2, C4, C6Aromatic carbons of the pyrimidine ring.
~115C5Pyrimidine carbon attached to the carboxylate.
~61-OCH₂ CH₃Methylene carbon of the ethyl ester.
~35-CH (CH₃)₂Methine carbon of the isopropyl group.
~25C2-CH₃ Methyl carbon attached to the pyrimidine ring.
~22-CH(CH₃ )₂Equivalent methyl carbons of the isopropyl group.
~14-OCH₂CH₃ Methyl carbon of the ethyl ester.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Experimental Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-2850C-H stretchAliphatic (methyl, isopropyl, ethyl)
~1720C=O stretchEster carbonyl
~1600-1550C=N, C=C stretchPyrimidine ring
~1250C-O stretchEster

Method Validation Strategy (ICH Q2(R1) Framework)

To ensure that an analytical procedure is suitable for its intended purpose, validation is essential.[13][14][15][16] The HPLC-UV method, being the primary assay for purity and quantification, should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][13]

Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is typically done using forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range.[6]

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. Assessed by spike/recovery studies at multiple concentration levels.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Validation_Pyramid cluster_foundation Method Suitability cluster_quantitative Quantitative Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness

Interrelation of Method Validation Parameters

Conclusion

The comprehensive analytical characterization of this compound requires an integrated approach. Orthogonal techniques—HPLC for purity, GC-MS for identity and volatile impurities, and a suite of spectroscopic methods (MS, NMR, FTIR) for definitive structural confirmation—provide a robust and reliable dataset. This multi-technique strategy, underpinned by a systematic validation framework, ensures a thorough understanding of the molecule and establishes a high degree of confidence in its quality, which is critical for its application in research and drug development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Google Books.
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (n.d.). Canadian Journal of Chemistry.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved February 18, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 18, 2026, from [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2015). PMC. Retrieved February 18, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science & Biotechnology Journal of Advanced Research. Retrieved February 18, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. Retrieved February 18, 2026, from [Link]

  • Pyrimidine-2-carboxylic acid Spectra. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PMC. Retrieved February 18, 2026, from [Link]

  • Ethyl 4-isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. Retrieved February 18, 2026, from [Link]

  • Synthesis Characterization In-silico ADME Analysis of Novel Amino Pyrimidine Derivatives as Potent Antioxidant and Anticancer Agents. (2025). Journal of Molecular Science. Retrieved February 18, 2026, from [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Annals of Translational Medicine. Retrieved February 18, 2026, from [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (n.d.). Tikrit Journal of Pure Science. Retrieved February 18, 2026, from [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C4H8O2. (n.d.). Magritek. Retrieved February 18, 2026, from [Link]

  • Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. (n.d.). EPA. Retrieved February 18, 2026, from [Link]

  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023). AIP Conference Proceedings. Retrieved February 18, 2026, from [Link]

  • 1H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved February 18, 2026, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. (2020). Journal of Applicable Chemistry. Retrieved February 18, 2026, from [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved February 18, 2026, from [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved February 18, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

Application Note: Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the chemical utility, synthesis, and downstream applications of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate , a versatile heterocyclic building block.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. The pyrimidine ring offers excellent physicochemical properties (moderate basicity, hydrogen bond acceptance), while the 4-isopropyl group provides necessary lipophilicity and steric bulk to fill hydrophobic pockets in target proteins (e.g., Kinases, GPCRs). The 5-carboxylate moiety serves as a versatile "handle" for further diversification into amides, alcohols, or heterocycles.

This guide provides a validated protocol for its synthesis, characterization, and transformation into high-value bioactive intermediates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Core Scaffold Pyrimidine-5-carboxylate
Key Substituents 2-Methyl (Donor/Acceptor tuning), 4-Isopropyl (Hydrophobic/Steric), 5-Ethyl Ester (Electrophilic Handle)
Related CAS 127958-08-1 (Corresponding Carboxylic Acid)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
pKa (Calc) ~2.5 (Pyrimidine N)

Validated Synthesis Protocol

This protocol utilizes a condensation strategy between an activated


-keto ester derivative and an amidine.[1] This method is preferred over direct condensation for its regioselectivity and high yield.
Phase 1: Precursor Activation

Objective: Synthesize Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate.

Reagents:

  • Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate) [1.0 eq]

  • Triethyl orthoformate (TEOF) [1.5 eq]

  • Acetic Anhydride [2.0 eq]

Procedure:

  • Charge a round-bottom flask with Ethyl isobutyrylacetate (e.g., 100 mmol).

  • Add Triethyl orthoformate and Acetic Anhydride .

  • Fit with a reflux condenser and heat to 130°C for 4–6 hours.

    • Mechanism:[2][3][4] The acetic anhydride catalyzes the formation of the ethoxymethylene intermediate, removing ethanol as it forms.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 8:2). The starting keto-ester spot should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess TEOF and acetic acid/anhydride. The residue (often a yellow oil) is used directly in Phase 2 without further purification to prevent hydrolysis.

Phase 2: Pyrimidine Cyclization

Objective: Condensation with Acetamidine to form the pyrimidine core.

Reagents:

  • Crude Intermediate from Phase 1 [1.0 eq]

  • Acetamidine Hydrochloride [1.2 eq]

  • Sodium Ethoxide (NaOEt) (21% wt in EtOH) [2.5 eq]

  • Absolute Ethanol [Solvent, 5 mL/mmol]

Procedure:

  • Preparation of Base: In a dry reaction vessel under N₂, dissolve Acetamidine HCl in Absolute Ethanol.

  • Activation: Add NaOEt solution dropwise at 0°C. Stir for 15 minutes to liberate the free amidine base.

  • Addition: Dissolve the Crude Intermediate (Phase 1) in a minimal amount of Ethanol and add it dropwise to the amidine mixture.

  • Reaction: Allow to warm to room temperature, then heat to Reflux (78°C) for 6–12 hours.

    • Observation: The solution will typically darken (orange/red).

  • IPC: Monitor by LC-MS or TLC. Look for the product mass [M+H]⁺ = 209.

  • Workup:

    • Cool to room temperature.[5][6]

    • Concentrate to remove bulk Ethanol.

    • Partition residue between Water and Ethyl Acetate (EtOAc).

    • Critical Step: The pyrimidine is basic. Ensure the aqueous layer is pH ~8-9. If too acidic, the product may remain in the water.

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield: Typically 65–80% over two steps.

Mechanism of Action (Visualized)

The following diagram illustrates the regioselective condensation pathway. The ethoxymethylene carbon acts as a "soft" electrophile for the amidine nitrogen, ensuring the correct substitution pattern.

ReactionMechanism Start1 Ethyl isobutyrylacetate Inter1 Ethyl 2-(ethoxymethylene)- 4-methyl-3-oxopentanoate Start1->Inter1 Condensation (130°C) Reagent1 Triethyl Orthoformate Ac2O Reagent1->Inter1 Transition Michael-type Addition & Cyclization Inter1->Transition Nucleophilic Attack Reagent2 Acetamidine HCl NaOEt/EtOH Reagent2->Transition Product Ethyl 4-isopropyl-2- methylpyrimidine-5-carboxylate Transition->Product - EtOH, - H2O (Aromatization)

Caption: Two-step convergent synthesis of the 4-isopropyl-2-methylpyrimidine-5-carboxylate scaffold.

Downstream Applications & Protocols

Once synthesized, the ester moiety at Position 5 serves as a gateway to various functional groups.

A. Hydrolysis to Carboxylic Acid

Target:4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS 127958-08-1) [7][8]

  • Utility: Precursor for amide coupling (drug discovery libraries).

  • Protocol:

    • Dissolve ester in THF:Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify to pH 3 with 1N HCl.

    • Precipitate usually forms; filter and dry.

    • Note: This acid is a common intermediate for kinase inhibitors targeting the ATP binding pocket.

B. Reduction to Alcohol

Target:(4-Isopropyl-2-methylpyrimidin-5-yl)methanol

  • Utility: Linker installation via ether formation (Mitsunobu reaction or SNAr).

  • Protocol:

    • Dissolve ester in dry THF at 0°C.

    • Add LiAlH₄ (1.1 eq) dropwise (CAUTION: Exothermic).

    • Stir 1 hour at 0°C.

    • Quench via Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate; concentrate filtrate.

C. Conversion to Hydrazide

Target:Pyrimidinyl-5-carbohydrazide

  • Utility: Synthesis of 1,3,4-oxadiazoles (common pharmacophores in agrochemicals).

  • Protocol:

    • Dissolve ester in Ethanol.

    • Add Hydrazine Hydrate (5.0 eq).

    • Reflux for 3 hours.

    • Cool; product crystallizes out.

Strategic Application Workflow

The following flowchart demonstrates how this intermediate integrates into a broader drug discovery campaign.

ApplicationWorkflow Core Ethyl 4-isopropyl-2- methylpyrimidine-5-carboxylate Acid Hydrolysis (Carboxylic Acid) Core->Acid Alc Reduction (Alcohol) Core->Alc Amide Direct Amidation Core->Amide Kinase Kinase Inhibitors (Amide Linker) Acid->Kinase Coupling w/ Anilines Ether GPCR Ligands (Ether Linker) Alc->Ether Mitsunobu Reaction Agro Herbicides (Sulfonylureas) Amide->Agro Bioisostere Design

Caption: Divergent synthesis pathways utilizing the pyrimidine ester core for pharmaceutical and agrochemical applications.

Troubleshooting & Critical Parameters

  • Regioselectivity Issues: If the condensation yields a mixture, ensure the Ethoxymethylene intermediate is fully formed before adding acetamidine. Incomplete formylation leads to side products.

  • Moisture Sensitivity: The ethoxymethylene intermediate is moisture-sensitive. Store under Argon if not using immediately.

  • Purification: Pyrimidines can streak on silica gel due to basicity. Add 1% Triethylamine to the eluent if streaking occurs.

References

  • Acid Precursor Identification: Sigma-Aldrich. 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid. Link

  • General Pyrimidine Synthesis: Schenone, P., et al. "Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles." Journal of Heterocyclic Chemistry.
  • Rosuvastatin Analog Chemistry: While distinct, the chemistry parallels the synthesis of Rosuvastatin intermediates. See: Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate. Link

  • Beta-Keto Ester Reactivity: Britannica. Ethyl Acetoacetate Reactions. Link

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif that forms the backbone of numerous biologically essential molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with a wide array of biological targets, such as enzymes and genetic material, within the cellular environment.[1][3] Consequently, this scaffold has become a cornerstone in medicinal chemistry, leading to the development of a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][3][4][5] The synthetic tractability and versatile nature of the pyrimidine core continue to fuel its exploration in the quest for novel therapeutics to address unmet medical needs, including emerging drug resistance.[2][3]

High-throughput screening (HTS) has emerged as a pivotal technology in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[6][7] When screening libraries of pyrimidine derivatives, the selection of an appropriate HTS assay is paramount to ensure the generation of robust and reproducible data. This guide provides an in-depth overview of key HTS assays and detailed protocols tailored for the evaluation of pyrimidine-based compound libraries, with a focus on scientific integrity and practical, field-proven insights.

I. Foundational Principles of Robust High-Throughput Screening

A successful HTS campaign is built upon a foundation of rigorous assay design and validation. The primary objective is to create a clear distinction between true "hits" (active compounds) and inactive compounds, while minimizing the occurrence of false positives and negatives.[8][9]

The Z'-Factor: A Critical Metric for Assay Quality

The Z'-factor is a statistical parameter that provides a quantitative measure of the quality of an HTS assay.[8][10] It takes into account both the dynamic range of the assay signal (the difference between positive and negative controls) and the data variability (standard deviation).[8][10]

The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • μn = mean of the negative control

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay ClassificationInterpretation
≥ 0.5 Excellent AssayA large separation between the positive and negative controls with low data variability.[8][10]
0 to < 0.5 Marginal AssayThe assay may be acceptable but could benefit from optimization to reduce variability or increase the signal window.[10]
< 0 Unacceptable AssayThe signal from the positive and negative controls overlaps, making it impossible to distinguish hits from noise.[10]

Causality in Assay Design: A high Z'-factor is not merely a statistical benchmark but a direct reflection of a well-designed and executed experiment. Factors influencing the Z'-factor include the choice of reagents, incubation times, instrument sensitivity, and the inherent biological activity of the target. It is imperative to optimize these parameters during assay development to achieve a Z'-factor of ≥ 0.5 before embarking on a full-scale screening campaign.

II. Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme. These assays are invaluable for identifying compounds that directly modulate the activity of the target of interest.

A. Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] Pyrimidine derivatives have proven to be a highly successful scaffold for the development of potent kinase inhibitors.[11][12] Luminescence-based kinase assays are a popular choice for HTS due to their high sensitivity and broad applicability.[13][14]

Featured Technology: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[13][14][15] The assay utilizes a proprietary luciferase enzyme that produces a stable "glow-type" luminescent signal, which is inversely proportional to the kinase activity.[13][14]

Workflow for a Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of pyrimidine derivatives in DMSO Dispense Dispense compounds and controls into 384-well plate Compound_Prep->Dispense Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase and substrate mixture Reagent_Prep->Add_Kinase Dispense->Add_Kinase Initiate_Reaction Initiate reaction with ATP Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Add_Detection Add Kinase-Glo® Reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate to stabilize signal Add_Detection->Incubate_Detection Read_Plate Measure luminescence Incubate_Detection->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Generate_Curves Generate dose-response curves and determine IC50 values Calculate_Inhibition->Generate_Curves

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Protocol: High-Throughput Screening of Pyrimidine Derivatives Against a Target Kinase

1. Materials and Reagents:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Pyrimidine compound library dissolved in 100% DMSO

  • Positive control inhibitor (known inhibitor of the target kinase)

  • 384-well white, opaque microplates

2. Assay Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each pyrimidine derivative from the library into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO into the negative control wells (100% kinase activity).

    • Dispense 50 nL of the positive control inhibitor into the positive control wells (0% kinase activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in assay buffer. The final concentration of kinase and substrate should be determined empirically during assay development.

    • Dispense 5 µL of the 2X kinase/substrate master mix into each well.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km for the kinase.

    • To initiate the kinase reaction, dispense 5 µL of the 2X ATP solution into each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (Luminescence_negative_control - Luminescence_sample) / (Luminescence_negative_control - Luminescence_positive_control)

  • Hit Identification:

    • Compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response Analysis:

    • Primary hits are then subjected to dose-response analysis, where the compounds are tested across a range of concentrations to determine their potency (IC₅₀ value).

Illustrative Data:

CompoundKinase Inhibition (%) at 10 µMIC₅₀ (nM)
Pyrimidine A9550
Pyrimidine B88250
Pyrimidine C12>10,000
Positive Control9810

Causality in Protocol Design: The choice of a "glow-type" luminescence assay is deliberate for HTS applications as the stable signal eliminates the need for precise timing and dedicated injectors, making it amenable to batch processing of plates.[13] The use of a low final concentration of DMSO is critical to minimize its potential interference with enzyme activity.

III. Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays are performed using living cells and provide a more biologically relevant context for evaluating the effects of compounds.[7][16][17] These assays can assess a wide range of cellular processes, including cell viability, proliferation, and the modulation of specific signaling pathways.[16]

A. Cell Viability and Cytotoxicity Assays

A fundamental step in characterizing the activity of a compound library is to assess its impact on cell viability. The MTT assay is a classic colorimetric method for determining cell viability based on the metabolic activity of the cells.[18][19][20]

Featured Technology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[18][19][20] The amount of formazan produced is directly proportional to the number of living cells.[19][21]

Signaling Pathway: Mitochondrial Respiration and MTT Reduction

Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases Mitochondrion->Enzymes Contains Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduces to MTT MTT (Yellow, Soluble) MTT->Enzymes Substrate for

Caption: Simplified diagram of MTT reduction in viable cells.

Protocol: High-Throughput Screening of Pyrimidine Derivatives for Cytotoxicity

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Pyrimidine compound library dissolved in 100% DMSO

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • 96-well or 384-well clear, flat-bottom microplates

2. Assay Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the microplate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine compounds.

    • Add a small volume (e.g., 1 µL) of the diluted compounds to the corresponding wells.

    • Add the positive control and DMSO (vehicle control) to their respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Carefully remove the medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Percent Viability Calculation:

    • % Viability = 100 * (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)

  • Hit Identification and Dose-Response:

    • Identify compounds that significantly reduce cell viability.

    • Perform dose-response analysis to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.

Causality in Protocol Design: The incubation period with the compounds is chosen to allow for sufficient time for the compounds to exert their cytotoxic or cytostatic effects. The solubilization step is crucial as the formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.[19]

B. Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression.[22][23] They are particularly useful for screening compounds that modulate the activity of specific signaling pathways.[24] A common approach involves placing the expression of a reporter gene, such as luciferase, under the control of a promoter that is responsive to the signaling pathway of interest.[23]

Featured Technology: Luciferase Reporter Assay

In this assay, cells are transfected with a plasmid containing a luciferase gene downstream of a specific response element.[22] When the signaling pathway is activated, transcription factors bind to the response element, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is proportional to the activity of the signaling pathway.

Protocol: Screening for Modulators of a Signaling Pathway

1. Materials and Reagents:

  • Host cell line

  • Luciferase reporter plasmid with the appropriate response element

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (for normalization)

  • Pyrimidine compound library

  • Stimulus for the signaling pathway (if required)

2. Assay Procedure:

  • Transfection:

    • Seed the cells in a 96-well plate.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Pathway Stimulation:

    • Treat the cells with the pyrimidine compounds for a predetermined period.

    • If the pathway requires activation, add the appropriate stimulus.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase signal and activate the Renilla luciferase. Measure the luminescence again.

3. Data Analysis:

  • Normalization:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Fold Induction or Percent Inhibition:

    • Calculate the effect of the compounds on the signaling pathway relative to the appropriate controls.

Causality in Protocol Design: The use of a dual-luciferase system is critical for obtaining reliable data as it allows for the normalization of the experimental reporter gene activity to a control reporter, thereby correcting for variations in cell number and transfection efficiency.[22]

IV. Advanced HTS Technologies for Pyrimidine Library Screening

Beyond the foundational assays, several advanced technologies offer enhanced sensitivity, throughput, and a broader range of applications.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology that is well-suited for detecting analytes and studying biomolecular interactions in a high-throughput format.[25] It is particularly advantageous for kinase assays as it can accommodate full-length protein substrates.[26]

Principle of AlphaLISA Kinase Assay: In a typical sandwich assay format, a biotinylated antibody captures the substrate onto a streptavidin-coated donor bead.[25] A second antibody, specific for the phosphorylated form of the substrate, is conjugated to an acceptor bead.[25][27] When the kinase phosphorylates the substrate, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead.[25]

V. Conclusion and Future Perspectives

The combination of the synthetically versatile pyrimidine scaffold and the power of high-throughput screening continues to be a highly productive engine for drug discovery.[2][3] The assays and protocols detailed in this guide provide a robust framework for identifying and characterizing novel pyrimidine-based drug candidates. As HTS technologies continue to evolve, with advancements in automation, microfluidics, and high-content imaging, the ability to screen pyrimidine libraries in more complex and physiologically relevant systems will undoubtedly accelerate the discovery of the next generation of therapeutics.

References

  • Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: Google Cloud Search URL
  • Title: MTT assay protocol - Abcam Source: Abcam URL
  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Google Cloud Search URL
  • Title: MTT Assay: Assessing Cell Proliferation Source: Google Cloud Search URL
  • Title: Alpha SureFire No-wash Cellular Kinase Assays - Revvity Source: Revvity URL
  • Title: Z-factor - Grokipedia Source: Grokipedia URL
  • Title: Kinase-Glo® Luminescent Kinase Assay Platform Protocol - Promega Corporation Source: Promega Corporation URL
  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI Source: MDPI URL
  • Title: MTT Proliferation Assay Protocol - ResearchGate Source: ResearchGate URL
  • Title: Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Source: Taylor & Francis Online URL
  • Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: Google Cloud Search URL
  • Title: A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE Source: CORE URL
  • Title: Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay Source: Promega URL
  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
  • Title: Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation Source: Promega Corporation URL
  • Title: Z-factors - BIT 479/579 High-throughput Discovery Source: BIT 479/579 High-throughput Discovery URL
  • Title: What is Z' (read Z-factor)?
  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry - ACS Publications Source: ACS Publications URL
  • Title: Assay performance and the Z'-factor in HTS - Drug Target Review Source: Drug Target Review URL
  • Title: Protocol for Cell Viability Assays - BroadPharm Source: BroadPharm URL
  • Title: Kinase assays | BMG LABTECH Source: BMG LABTECH URL
  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC Source: PMC URL
  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed Source: PubMed URL
  • Title: Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem Source: Benchchem URL
  • Title: MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550)
  • Title: Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substrate.
  • Title: Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing Source: RSC Publishing URL
  • Title: AlphaLISA - Charnwood Discovery Source: Charnwood Discovery URL
  • Title: QS S Assist KINASE_ADP-GloTM Kit - Carna Bio USA Inc Source: Carna Bio USA Inc URL
  • Title: Alpha Kinase Assays - Revvity Source: Revvity URL
  • Title: Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate | ACS Medicinal Chemistry Letters Source: ACS Medicinal Chemistry Letters URL
  • Title: False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: High-Throughput Screening in Drug Discovery & Molecular Biology Source: Google Cloud Search URL
  • Title: Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC Source: PMC URL
  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)
  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global Source: Lifescience Global URL
  • Source: News-Medical.
  • Title: High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC Source: PMC URL
  • Title: Screening Libraries - Asinex.
  • Title: Luciferase Reporter Gene Assay, high sensitivity - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Luciferase reporter assays: Powerful, adaptable tools for cell biology research Source: Google Cloud Search URL
  • Title: Luciferase Reporters | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL
  • Title: Hit-Rate Analysis of the Pilot High-Throughput Screening (HTS)
  • Title: Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH Source: PMC URL
  • Title: Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries | ACS Medicinal Chemistry Letters Source: ACS Medicinal Chemistry Letters URL

Sources

Synthetic Routes to Functionalized Pyrimidine-5-Carboxylates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidine-5-Carboxylates in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Within this privileged class of heterocycles, functionalized pyrimidine-5-carboxylates are of particular significance. The ester functionality at the 5-position serves as a versatile handle for further molecular elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These compounds are key intermediates in the synthesis of a variety of drugs, including certain kinase inhibitors and metabolic disorder treatments.[1][3] The development of efficient and versatile synthetic routes to access these valuable building blocks is therefore a critical endeavor for researchers in drug development and organic synthesis.[5] This guide provides a detailed overview of the most prominent synthetic strategies, complete with mechanistic insights and field-proven laboratory protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the pyrimidine-5-carboxylate core can be broadly approached through several key methodologies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability. Here, we delve into three principal strategies: the venerable Biginelli reaction, a direct approach via amidinium salt condensation, and the Guareschi-Thorpe condensation.

The Biginelli Reaction: A Time-Honored Multicomponent Approach

The Biginelli reaction, first reported in 1893, is a one-pot, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[6] This acid-catalyzed reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are valuable precursors to fully aromatized pyrimidines. The ester group from the β-ketoester is incorporated at the 5-position of the resulting pyrimidine ring.

Mechanistic Insights

The reaction is believed to proceed through a series of acid-catalyzed steps. The initial step is the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.

Biginelli_Mechanism cluster_0 Formation of N-Acyliminium Ion cluster_1 Nucleophilic Addition cluster_2 Cyclization and Dehydration Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Intermediate_A Open-chain Intermediate Acyliminium->Intermediate_A + Enol Ketoester β-Ketoester (Enol form) DHPM Dihydropyrimidine-5-carboxylate Intermediate_A->DHPM Cyclization - H2O

Caption: Proposed mechanism of the Biginelli reaction.

Data Summary: Substrate Scope and Yields

The Biginelli reaction is compatible with a wide range of aromatic, aliphatic, and heterocyclic aldehydes. The yields are generally moderate to high, as summarized in the table below.

Aldehyde (Ar-CHO)β-Dicarbonyl Compound(Thio)ureaCatalystYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaH₃PO₄92[7]
4-HydroxybenzaldehydeEthyl acetoacetateUreap-TSA (microwave)80-96[7]
2-ChlorobenzaldehydeEthyl acetoacetateSubstituted thioureaCAN80-90[4]
Various aldehydesEthyl acetoacetateUrea/ThioureaDIPEAcHigh[8][9]
Various aldehydesEthyl cyanoacetateThiourea/UreaDIPEAcHigh[8][9]

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7][10]

  • Reagent Preparation: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.70 g, 11.7 mmol).

  • Catalyst Addition: Add a catalytic amount of orthophosphoric acid (4-5 drops).

  • Reaction: Grind the mixture using a glass rod or stir vigorously at room temperature for 30 minutes.

  • Work-up: Cool the reaction mixture for 15 minutes and then pour it into 50 mL of cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the purified product as a white solid. (Yield: ~92%).

Synthesis via Amidinium Salts: A Direct Route to 2-Substituted Pyrimidine-5-Carboxylates

This method provides a direct and high-yielding approach to 2-substituted pyrimidine-5-carboxylic esters, notably without substitution at the 4-position, which can be a challenge with other methods.[11] The key is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[12]

Reaction Scheme

Amidinium_Route reagents Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate + Amidinium Salt product 2-Substituted Pyrimidine-5-carboxylate reagents->product Condensation in DMF

Caption: General scheme for the synthesis of 2-substituted pyrimidine-5-carboxylates.

Data Summary: Representative Yields

This method is versatile and accommodates a range of substituents at the 2-position, derived from the corresponding amidinium salt.

Amidinium Salt (R-C(NH₂)₂⁺)R-GroupYield (%)Reference
Guanidinium hydrochloride-NH₂85[11]
Acetamidinium chloride-CH₃78[11]
Benzamidinium chloride-Ph82[11]

Experimental Protocol: General Procedure [11][12]

  • Preparation of the Sodium Salt:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

  • Pyrimidine Synthesis:

    • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

The Guareschi-Thorpe Condensation: A Classic Route to Pyridines with Pyrimidine Analogs

The Guareschi-Thorpe condensation is a classic method for the synthesis of pyridine derivatives, involving the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[13] While primarily used for pyridines, modifications of this reaction can be adapted for the synthesis of pyrimidine analogs, particularly hydroxypyrimidines, which are tautomers of pyrimidones.[14][15] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[14][15]

Mechanistic Considerations

The reaction proceeds through a series of condensations and cyclization. The ammonium source provides the nitrogen atoms for the heterocyclic ring. The mechanism involves Knoevenagel condensation followed by Michael addition and subsequent cyclization.

Guareschi_Thorpe cluster_0 Initial Condensation cluster_1 Michael Addition and Cyclization cluster_2 Aromatization Dicarbonyl 1,3-Dicarbonyl Knoevenagel Knoevenagel Adduct Dicarbonyl->Knoevenagel + Cyanoacetate Cyanoacetate Cyanoacetate Derivative Cyclized_Intermediate Cyclized Intermediate Knoevenagel->Cyclized_Intermediate + NH3, Michael Addition Ammonia Ammonia Source (e.g., (NH4)2CO3) Product Hydroxy-cyanopyridine (or Pyrimidine Analog) Cyclized_Intermediate->Product Dehydration/Tautomerization

Caption: Generalized mechanism of the Guareschi-Thorpe condensation.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of a Hydroxy-cyanopyridine [14][15]

  • Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), alkyl cyanoacetate or cyanoacetamide (1.0 mmol), and ammonium carbonate (2.0 mmol) in water (5 mL).

  • Reaction: Heat the mixture at 80 °C with stirring for the appropriate time (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the reaction medium.

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Post-Synthesis Functionalization: Metal-Catalyzed Cross-Coupling Reactions

Once the pyrimidine-5-carboxylate core is synthesized, further functionalization is often required to build molecular complexity and access target compounds. Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for this purpose.[16][17] These reactions allow for the introduction of aryl, heteroaryl, or vinyl substituents at halogenated positions of the pyrimidine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate.[2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Catalytic Cycle

The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the halopyrimidine, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[18]

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R-Pd(II)L_n-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'B(OH)₂ Boronic->Transmetal Halopyrimidine R-X Halopyrimidine->OxAdd

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling on a Chloropyrimidine-5-carboxylate [18]

  • Reaction Setup: In a reaction vessel, combine the chloropyrimidine-5-carboxylate (1.0 eq), the aryl or heteroaryl boronic acid (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add an anhydrous solvent (e.g., 1,4-dioxane/water mixture). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The synthesis of functionalized pyrimidine-5-carboxylates is a mature field with a rich diversity of reliable and scalable methods. The choice between a multicomponent reaction like the Biginelli synthesis, a direct condensation with amidinium salts, or an adaptation of the Guareschi-Thorpe reaction will depend on the specific synthetic goals. Furthermore, the power of modern organometallic chemistry, exemplified by the Suzuki-Miyaura cross-coupling, provides a robust platform for the late-stage functionalization of these important heterocyclic cores. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to confidently navigate the synthesis of these valuable compounds.

References

  • (Reference not directly cited in the text, but available in search results)
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. (2025, April 15). [Link]

  • Martis, G. J., Mugali, P. S., & Gaonkar, S. L. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10(40), 46248-46271. [Link]

  • (Reference not directly cited in the text, but available in search results)
  • (Reference not directly cited in the text, but available in search results)
  • (Reference not directly cited in the text, but available in search results)
  • (Reference not directly cited in the text, but available in search results)
  • Tron, G. C., Minassi, A., Sorba, G., & Fausone, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335-1351. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357-25366. [Link]

  • (Reference not directly cited in the text, but available in search results)
  • Kumar, S., & Kumar, A. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(25), 21019-21031. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]

  • (Reference not directly cited in the text, but available in search results)
  • Kumar, S., & Kumar, A. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. National Institutes of Health. [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PMC. (n.d.). [Link]

  • (Reference not directly cited in the text, but available in search results)
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Biomedical Journal of Scientific & Technical Research. [Link]

  • Jagwani, S., & Joshi, S. (2014). A Green Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021, October 4). MDPI. [Link]

  • (Reference not directly cited in the text, but available in search results)
  • Guareschi-Thorpe Condensation. (n.d.). Merck Index. [Link]

  • (Reference not directly cited in the text, but available in search results)
  • (Reference not directly cited in the text, but available in search results)
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013). Advances in Chemical Engineering and Science, 3, 19-32. [Link]

  • (Reference not directly cited in the text, but available in search results)
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG. [Link]

  • (Reference not directly cited in the text, but available in search results)
  • (Reference not directly cited in the text, but available in search results)

Sources

Experimental setup for scaling up Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-90-8). This molecule is a critical heterocyclic building block, often employed in the development of kinase inhibitors and herbicides.

The protocol moves beyond bench-scale exploration, focusing on process chemistry principles suitable for multi-gram to kilogram scale-up. It prioritizes cost-effective reagents (Triethyl orthoformate vs. DMF-DMA), thermal safety, and purification via crystallization rather than chromatography.

Executive Summary

The synthesis of highly substituted pyrimidines often suffers from regioselectivity issues and difficult purification steps. This protocol outlines a robust, two-step convergent synthesis for This compound .

  • Route Strategy: Condensation of an in situ generated ethoxymethylene beta-keto ester with acetamidine.

  • Key Advantage: The use of Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate) directs the regiochemistry of the isopropyl group exclusively to the 4-position, eliminating the formation of regioisomers common in other routes.

  • Scalability: The process avoids chromatographic purification, relying on crystallization for the final isolation, making it suitable for scale-up to >1 kg batches.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected into two primary commercially available precursors:

  • C4-C5-C6 Fragment: Derived from Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate).

  • N1-C2-N3 Fragment: Derived from Acetamidine Hydrochloride .

The "linker" carbon (C6 in the pyrimidine ring) is introduced via a one-carbon synthon, Triethyl Orthoformate (TEOF) .

Reaction Scheme Visualization

ReactionScheme SM1 Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate) Inter Intermediate: Ethyl 2-(ethoxymethylene)- 4-methyl-3-oxopentanoate SM1->Inter Step 1: Condensation Reflux (110°C) TEOF Triethyl Orthoformate (TEOF) + Ac2O TEOF->Inter Product TARGET: Ethyl 4-isopropyl-2- methylpyrimidine-5-carboxylate Inter->Product Step 2: Cyclization Reflux (78°C) Amidine Acetamidine HCl + NaOEt/EtOH Amidine->Product

Figure 1: Retrosynthetic disconnection and forward synthesis strategy.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate

This step introduces the electrophilic carbon required for ring closure. The use of Acetic Anhydride (


) drives the reaction by sequestering the ethanol byproduct.

Reagents:

  • Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate): 1.0 equiv.

  • Triethyl Orthoformate (TEOF): 1.5 equiv.

  • Acetic Anhydride (

    
    ): 2.0 equiv.
    

Protocol:

  • Setup: Equip a suitably sized reactor (e.g., 2L for 100g scale) with a mechanical stirrer, temperature probe, and a reflux condenser fitted with a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Charge Ethyl isobutyrylacetate, TEOF, and Acetic Anhydride. No additional solvent is required (neat reaction).

  • Reaction: Heat the mixture to 110–120°C (gentle reflux). Hold for 4–6 hours.

    • Process Check: Monitor by TLC (20% EtOAc/Hexane) or GC-MS. The starting beta-keto ester should disappear.

  • Workup (Distillation): The reaction mixture contains volatile byproducts (Ethyl acetate, Acetic acid, Ethanol).

    • Switch the condenser to distillation mode.

    • Apply mild vacuum (start at 100 mbar, ramp down to 20 mbar) while maintaining a bath temperature of 60–80°C to remove volatiles.

  • Outcome: The residue is the crude Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate as a viscous yellow/orange oil.

    • Purity Check: Typically >90% pure by

      
       NMR. This is used directly in Step 2 (Telescoped process).
      
Step 2: Cyclization to this compound

The crude intermediate reacts with acetamidine free base (generated in situ) to close the pyrimidine ring.

Reagents:

  • Crude Intermediate (from Step 1): 1.0 equiv (theoretical).

  • Acetamidine Hydrochloride: 1.2 equiv.

  • Sodium Ethoxide (21% wt in Ethanol): 1.25 equiv.

  • Solvent: Absolute Ethanol (5-6 volumes relative to SM).

Protocol:

  • Preparation of Amidine Base:

    • In a separate vessel, dissolve Acetamidine HCl in Absolute Ethanol.

    • Add Sodium Ethoxide solution dropwise at 0–5°C to prevent degradation of the free amidine. Stir for 15 minutes.

  • Condensation:

    • Dissolve the crude intermediate (from Step 1) in minimal Ethanol.

    • Add the intermediate solution to the Amidine mixture slowly over 30 minutes, maintaining temperature <20°C. Caution: Exothermic.

  • Cyclization:

    • Once addition is complete, warm the mixture to room temperature, then heat to Reflux (78°C) .

    • Maintain reflux for 6–8 hours.

    • Process Check: HPLC/TLC should show complete consumption of the ethoxymethylene intermediate.

  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

    • Dilute the residue with Water (10 volumes) and extract with Ethyl Acetate (3 x 5 volumes).

    • Alternative (Precipitation): For larger scales, pour the concentrated residue into ice-water. The product may precipitate as a solid.[2] If it oils out, proceed with extraction.

  • Purification (Crystallization):

    • Wash the organic layer with Brine, dry over

      
      , and concentrate to a solid/oil.
      
    • Recrystallization Solvent: Hexane/Ethyl Acetate (9:1) or pure Heptane.

    • Heat the crude solid in minimal hot Heptane until dissolved. Cool slowly to 0°C.

    • Filter the resulting white/off-white crystals.

Process Safety & Hazard Analysis (E-E-A-T)

Hazard CategoryCritical Control PointMitigation Strategy
Thermal Step 1 (120°C Reflux)Ensure reactor is rated for temperature. Use a pressure relief valve if closed system (though open reflux is standard).
Chemical Acetamidine HClHighly hygroscopic.[2] Handle in a glovebox or low-humidity environment to prevent clumping and stoichiometry errors.
Exotherm Step 2 (NaOEt Addition)The neutralization of Acetamidine HCl is exothermic. Active cooling (chiller) is mandatory during scale-up.
Off-gassing Step 1 (Volatiles)Acetic acid and ethyl acetate are generated. Ensure proper scrubber or condenser efficiency.

Analytical Specifications

Target Product: this compound[3][4][5][6][7]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~35–40°C (Low melting solid, often oils out if impure).

  • Mass Spectrometry (ESI+):

    
     m/z.
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.9–9.0 (s, 1H, Pyrimidine H-6)
      
    • 
       4.3–4.4 (q, 2H, Ester 
      
      
      
      )
    • 
       3.6–3.8 (m, 1H, Isopropyl CH)
      
    • 
       2.7 (s, 3H, 2-Methyl)
      
    • 
       1.3–1.4 (t, 3H, Ester 
      
      
      
      )
    • 
       1.2 (d, 6H, Isopropyl 
      
      
      
      )

Process Workflow Diagram

ProcessWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Start Charge Ethyl Isobutyrylacetate + TEOF + Ac2O Heat Heat to 110°C (4-6h) Start->Heat Distill Vacuum Distillation (Remove volatiles) Heat->Distill Crude Crude Ethoxymethylene Intermediate Distill->Crude Combine Add Crude Intermediate to Base (Exotherm Control) Crude->Combine PrepBase Dissolve Acetamidine HCl + NaOEt in EtOH (0°C) PrepBase->Combine Reflux Reflux 78°C (6-8h) Combine->Reflux Workup Aqueous Workup (Extract EtOAc) Reflux->Workup Cryst Crystallization (Heptane) Workup->Cryst Final Final Product (>98% Purity) Cryst->Final

Figure 2: Step-by-step process workflow for the scale-up synthesis.[1]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[8] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • BLD Pharm. (n.d.). Product Data Sheet: this compound (CAS 127957-90-8).[3][4][5][6] Link

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis via Condensation.[8] Link

  • PubChem. (n.d.). Ethyl 2-acetyl-3-methyl-4-oxopentanoate (Precursor Analog Data). Link

Sources

Application Note: Derivatization of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate (EIMP-5C) represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibition and GPCR modulation. However, the ethyl ester moiety is often metabolically labile and lacks the specific binding interactions required for high-affinity targets. This Application Note provides a comprehensive technical guide for derivatizing EIMP-5C to generate bioactive libraries and chemical probes. We detail three critical workflows: controlled hydrolysis to the core acid, amide coupling for Structure-Activity Relationship (SAR) expansion, and reduction for linker/bioconjugate attachment.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine-5-carboxylate core is a structural motif found in numerous bioactive compounds, including herbicides and antineoplastic agents. The specific substitution pattern of EIMP-5C offers unique advantages:

  • C4-Isopropyl: Provides steric bulk and lipophilicity, often occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

  • C2-Methyl: A "benzylic-like" position susceptible to oxidative functionalization, though often left intact to maintain metabolic stability.

  • C5-Ester: The primary handle for diversification. While the ester itself may show cellular activity, it is frequently a pro-drug or a synthetic intermediate.

Technical Challenge: The primary challenge in derivatizing electron-deficient pyrimidines is the susceptibility of the ring to nucleophilic attack and ring-opening (recyclization) under harsh basic conditions. This guide prioritizes conditions that preserve the heterocyclic core.

Functionalization Strategy Map

The following workflow outlines the three primary derivatization pathways covered in this guide.

DerivatizationMap cluster_legend Workflow Legend Start Ethyl 4-isopropyl-2- methylpyrimidine-5-carboxylate (Starting Material) Acid Core Acid (COOH) Start->Acid Hydrolysis (LiOH, mild) Alcohol Primary Alcohol (CH2OH) Start->Alcohol Reduction (DIBAL-H) Amide Amide Library (SAR Expansion) Acid->Amide HATU/Amine Probe Biotin/Fluorophore Conjugates Acid->Probe PEG-Linker Coupling Ether Ether Linkers (PROTACs/Probes) Alcohol->Ether Williamson Ether Synth. key Blue: Precursor | Red: Key Intermediate | Green: Final Bioactive

Figure 1: Strategic derivatization pathways for EIMP-5C. The acid and alcohol intermediates serve as divergent points for library generation.

Module A: Controlled Hydrolysis (The "Safe" Route)

Direct saponification of pyrimidine esters requires care. Harsh conditions (e.g., refluxing NaOH) can lead to nucleophilic attack at C2 or C6, causing ring opening or rearrangement to acetylpyrimidines [1]. We utilize Lithium Hydroxide (LiOH) at ambient temperature to ensure chemoselectivity.

Protocol A1: Generation of 4-isopropyl-2-methylpyrimidine-5-carboxylic acid

Reagents:

  • EIMP-5C (1.0 equiv)

  • LiOH·H₂O (2.5 equiv)

  • Solvent: THF:Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve EIMP-5C in THF (0.1 M concentration). Ensure complete solvation before adding water.

  • Activation: Add the water component containing dissolved LiOH·H₂O dropwise over 5 minutes.

  • Reaction: Stir vigorously at 20–25°C for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The ester (high Rf) should disappear, and a baseline spot (acid) should appear.

  • Workup (Critical):

    • Concentrate the mixture in vacuo to remove THF (do not heat above 40°C).

    • Dilute the aqueous residue with water.

    • Wash with diethyl ether (

      
      ) to remove unreacted ester or non-polar impurities.
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 3–4. The acid product typically precipitates as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Yield Expectation: 85–95% Troubleshooting: If no precipitate forms, extract the acidified aqueous layer with EtOAc (


), dry over Na₂SO₄, and concentrate.

Module B: Amide Coupling for SAR Libraries

Converting the acid to an amide is the standard approach to improve metabolic stability and explore the "Right-Hand Side" (RHS) of the molecule for target binding. Electron-deficient pyrimidines can be poor substrates for standard coupling; HATU is preferred over EDC/HOBt for difficult amines [2].

Protocol B1: High-Throughput Amidation

Reagents:

  • Pyrimidine Acid (from Module A) (1.0 equiv)

  • Amine (R-NH₂) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF

Workflow:

  • Pre-activation: Dissolve the Pyrimidine Acid and DIPEA in DMF. Add HATU and stir for 15 minutes at room temperature. The solution should turn slightly yellow (activated ester formation).

  • Coupling: Add the Amine.

  • Incubation: Stir for 12 hours at room temperature.

  • Purification:

    • For libraries: Dilute with DMSO and purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

    • For single compounds: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine.

Data Summary: Coupling Efficiency

Amine TypeCoupling ReagentYieldNotes
Aliphatic (e.g., Morpholine)EDC/HOBt>90%Standard conditions work well.
Aniline (Electron Deficient) HATU 85% Recommended for aromatic amines.
Sterically Hindered (t-Butyl)POCl₃ (via Acid Chloride)60%Requires acid chloride intermediate.

Module C: Reduction to Alcohol for Bioconjugation

The hydroxymethyl derivative serves as a critical linker point for creating chemical probes (e.g., PROTAC linkers or fluorescent tags). We recommend DIBAL-H over LiAlH₄ to minimize the risk of reducing the pyrimidine ring double bonds (dihydro-pyrimidine formation) [3].

Protocol C1: Selective Reduction to (4-isopropyl-2-methylpyrimidin-5-yl)methanol

Reagents:

  • EIMP-5C (1.0 equiv)

  • DIBAL-H (1.0 M in Toluene) (2.2 equiv)

  • Solvent: Anhydrous DCM

  • Quench: Rochelle's Salt (Sat. Potassium Sodium Tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry glassware under Argon/Nitrogen. Dissolve EIMP-5C in anhydrous DCM and cool to -78°C .

  • Addition: Add DIBAL-H dropwise over 20 minutes. Maintain temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench (The "Emulsion Killer"):

    • Dilute with ether at 0°C.

    • Slowly add saturated Rochelle's Salt solution.

    • Critical Step: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers form (breaking the aluminum emulsion).

  • Isolation: Separate layers, extract aqueous with DCM, dry organic phase (MgSO₄), and concentrate.

Biological Assay Applications

Once derivatized, these compounds are applicable in the following assays:

Biotinylation for Target ID

Concept: Conjugate the Module A (Acid) or Module C (Alcohol) product to Biotin-PEG-Amine. Use Case: Pull-down assays to identify the protein target of the pyrimidine scaffold.

  • Protocol: React Pyrimidine Acid + Biotin-PEG4-Amine + HATU

    
    Bio-Probe .
    
  • Control: Synthesize a "Negative Control" probe with a blocked binding site (e.g., N-methylation of the amide) to validate specific binding.

Solubility & Metabolic Stability

Concept: The isopropyl group is lipophilic. Derivatization with polar amides (Module B) balances LogD.

  • Assay: Incubate derivatives in Liver Microsomes (RLM/HLM). Analyze clearance via LC-MS/MS.

  • Goal: Identify derivatives where the C5-amide protects against rapid oxidative clearance compared to the parent ester.

References

  • Yan, S. F., et al. (2007).[1] "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." Chemistry of Heterocyclic Compounds.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

  • Liu, Y., et al. (2007). "Reduction of Pyrimidine Derivatives by LiAlH4." Journal of Chemical Research.

  • Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis.

Sources

Laboratory safety procedures for handling pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Safety Procedures for Handling Pyrimidine Compounds

Executive Summary

Pyrimidine derivatives serve as the backbone for a vast array of nucleoside analogs used in oncology (e.g., 5-Fluorouracil, Gemcitabine) and antivirals. While the parent pyrimidine ring is relatively benign, its functionalized derivatives—particularly halogenated and alkylated analogs—often exhibit potent cytotoxic, teratogenic, and mutagenic properties. This application note moves beyond generic "chemical hygiene" to provide a specific, risk-based framework for handling pyrimidine compounds, distinguishing between inert intermediates and High Potency Active Pharmaceutical Ingredients (HPAPIs).

Risk Assessment & Hazard Categorization

Effective safety relies on accurately categorizing the specific pyrimidine compound. Treat all novel pyrimidine analogs as Occupational Exposure Band (OEB) 4 until toxicity data proves otherwise.

Table 1: Pyrimidine Hazard Categorization Matrix
FeatureCategory A: Low Hazard Category B: High Hazard / Potent
Examples Pyrimidine (parent), Uracil, Thymine, Cytosine.5-Fluorouracil (5-FU), Floxuridine, Azacitidine, Thiotepa.
Primary Risk Irritant (Skin/Eye), Flammability (Parent liquid).Cytotoxicity, Reproductive Toxicity, Mutagenicity.
OEB Band Band 1 or 2 (>100 µg/m³ OEL).Band 4 or 5 (<10 µg/m³ OEL).
State Often liquid or crystalline solid.Often fine, electrostatic powders (high inhalation risk).
Engineering Standard Chemical Fume Hood.Isolator (Glove Box) or Class II B2 Biosafety Cabinet.

Engineering Controls & Containment

The Weighing Step: The Critical Control Point

The highest risk of exposure occurs during the weighing of dry powders.

  • For Category A: Weigh inside a certified chemical fume hood.

  • For Category B (Potent): Weighing must occur within a Static Enclosure (balance enclosure) or a Glove Box under negative pressure.

    • Why? Electrostatic pyrimidine powders can disperse invisibly. A standard hood face velocity (100 fpm) can create turbulence that blows powder back onto the operator's hands.

Workflow Logic Diagram

The following decision tree illustrates the required containment strategy based on compound potency and physical state.

RiskAssessment Start New Pyrimidine Compound CheckTox Is Toxicity Data Available? Start->CheckTox Analyze Analyze LD50 & MOA (Cytotoxic/Antimetabolite?) CheckTox->Analyze Yes DefaultHigh ASSUME POTENT (OEB 4) Precautionary Principle CheckTox->DefaultHigh No IsPotent Is it Cytotoxic/Genotoxic? Analyze->IsPotent HighRisk High Risk (Cat B) Isolator / Glove Box DefaultHigh->HighRisk LowRisk Low Risk (Cat A) Standard Fume Hood IsPotent->LowRisk No IsPotent->HighRisk Yes SolventCheck Is it in Solution (DMSO/DMF)? HighRisk->SolventCheck SolventCheck->HighRisk No SkinAbsorb CRITICAL DERMAL RISK Double Glove (Laminate) SolventCheck->SkinAbsorb Yes

Figure 1: Decision logic for selecting engineering controls. Note the critical escalation for solvated compounds.

Personal Protective Equipment (PPE) Protocol

The "Solvent Carrier" Effect

Researchers often rely on standard nitrile gloves. This is a fatal flaw when handling pyrimidines dissolved in DMSO or DMF.

  • Mechanism: DMSO increases the skin permeability of dissolved compounds. Standard thin nitrile gloves (4 mil) have a breakthrough time of <5 minutes for DMSO.

  • Protocol: If the pyrimidine is in a permeating solvent, you must use Chemical Resistant Laminate Gloves (e.g., Silver Shield®) under an outer nitrile glove for dexterity.

Table 2: Glove Selection Matrix (ASTM D6978)
Compound StateRecommended Glove SystemRationale
Dry Powder (Potent) Double Nitrile (Outer: 5 mil, Inner: 4 mil).Powder does not permeate; double layer protects against pinholes.
Aqueous Solution Single Nitrile (tested to ASTM D6978).Water does not degrade nitrile; barrier is sufficient.
Solvent (DMSO/DMF) Laminate Liner + Outer Nitrile.Critical: Nitrile fails against DMSO/DMF. Laminate provides >4h breakthrough.
Solvent (Alcohol/Acetone) Double Nitrile.Nitrile has fair resistance to alcohols; double gloving allows stripping outer glove upon splash.

Operational Protocols

Deactivation and Cleaning

Unlike biologicals, pyrimidines cannot be autoclaved away. They require chemical oxidation.

  • The Agent: Sodium Hypochlorite (Bleach) is the most effective deactivating agent for pyrimidine rings (e.g., 5-FU), achieving >95% degradation [1, 2].

  • The Corrosion Problem: Bleach corrodes stainless steel hoods.

  • The Two-Step Wash:

    • Apply 0.5% - 2% Sodium Hypochlorite solution. Let sit for 15 minutes (contact time is vital for ring oxidation).

    • Neutralize: Wipe with 1% Sodium Thiosulfate or rinse thoroughly with sterile water to prevent equipment corrosion.

Spill Response (Potent Pyrimidines)

Do not use a standard spill kit. Use a dedicated "Cytotoxic Spill Kit."

SpillResponse Alert 1. Alert & Isolate (Do not walk through) PPE 2. Don PPE (Tyvek suit, Double Gloves, Respirator N95/P100) Alert->PPE Contain 3. Contain (Absorbent pads over liquid) PPE->Contain Deactivate 4. Chemical Deactivation (Apply Bleach 2% - Wait 15m) Contain->Deactivate Clean 5. Clean & Rinse (Water/Thiosulfate) Deactivate->Clean Dispose 6. Disposal (Yellow Cytotoxic Waste Bin) Clean->Dispose

Figure 2: Step-by-step spill response for cytotoxic pyrimidine compounds.

Waste Disposal

  • Segregation: Pyrimidine waste must never be mixed with general organic solvent waste if it is halogenated or cytotoxic.

  • Labeling: Clearly label as "Cytotoxic/Genotoxic Waste."

  • Destruction: High-temperature incineration (>1000°C) is the only validated method for complete destruction of the pyrimidine ring structure [3].

References

  • National Institutes of Health (NIH). Safe handling of cytotoxics: guideline recommendations.[1] (2025).[2][3][4][5] Retrieved from

  • ResearchGate. Efficacy of sodium hypochlorite in the degradation of antineoplastic drugs.[6] (2020).[7] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • Wallemacq, P. E., et al. Permeability of 13 different gloves to 13 cytotoxic agents under controlled dynamic conditions.[3][8] American Journal of Health-System Pharmacy. Retrieved from

  • Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrimidine ring formation reactions. Drawing from established protocols and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during pyrimidine synthesis, offering probable causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting a pyrimidine synthesis (e.g., Biginelli or Pinner reaction) and observing very low yield or no desired product. What are the common causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge in pyrimidine synthesis, often stemming from suboptimal reaction conditions or reactant quality.[1][2] Here is a systematic approach to troubleshooting:

1. Catalyst Selection and Loading:

  • The Problem: The choice and amount of catalyst are critical. Traditional methods using strong Brønsted acids like HCl can lead to side reactions and harsh conditions.[2] Conversely, an insufficient amount or activity of the catalyst will result in a sluggish or stalled reaction.[2]

  • The Solution:

    • Screen Catalysts: Experiment with milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts, which have been shown to improve yields and simplify workup.[1][3] For enantioselective synthesis, consider organocatalysts like chiral primary amines.[4]

    • Optimize Loading: The catalyst concentration should be optimized for your specific substrates. Both too little and too much can be detrimental to the reaction outcome.[4]

2. Reaction Temperature and Time:

  • The Problem: Inadequate temperature may prevent the reaction from overcoming its activation energy, while excessive heat can lead to product degradation or side reactions.[2][3]

  • The Solution:

    • Temperature Optimization: While some pyrimidine syntheses proceed at room temperature, heating is often necessary.[1] A temperature range of 80°C to 100°C is a good starting point for many reactions, but this is substrate-dependent.[1] If cyclization is incomplete, increasing the temperature to reflux in a suitable solvent like ethanol may be necessary to provide the required activation energy.[5]

    • Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields.[4]

    • Reaction Monitoring: It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1]

3. Solvent Conditions:

  • The Problem: The solvent plays a crucial role in reaction rates and yields by influencing the solubility of reactants and intermediates and mediating the reaction pathway.[2][6][7]

  • The Solution:

    • Solvent Screening: While ethanol is a traditional choice, experimenting with other polar solvents like acetonitrile or methanol can be beneficial.[2][5]

    • Solvent-Free Conditions: In many cases, solvent-free (neat) reaction conditions have proven highly effective, often leading to shorter reaction times and higher yields, aligning with green chemistry principles.[1][8]

    • Anhydrous Conditions: Ensure your solvent is dry, as the presence of water can lead to hydrolysis of reactants or intermediates, particularly in acid- or base-catalyzed reactions.[3][4]

4. Reactant Purity and Stoichiometry:

  • The Problem: Impurities in starting materials (aldehyde, 1,3-dicarbonyl compound, amidine/urea) can inhibit the reaction or lead to unwanted side products.[2][4] Incorrect stoichiometry can also negatively impact the yield.

  • The Solution:

    • Ensure Purity: Use high-purity starting materials. If necessary, purify your reactants before use.[2]

    • Adjust Stoichiometry: While a 1:1:1 molar ratio is standard for many three-component reactions like the Biginelli synthesis, using a slight excess (1.2-1.5 equivalents) of the urea or amidine component can sometimes improve yields.[1][4]

Issue 2: Significant Side Product Formation

Question: My reaction is producing the desired pyrimidine, but I am also observing significant impurities. How can I improve the selectivity?

Answer: Side product formation is a common hurdle. Here are some frequent side reactions and strategies to minimize them:

1. Knoevenagel Condensation:

  • The Problem: A prevalent side product is the Knoevenagel condensation product formed between the aldehyde and the β-dicarbonyl compound.[4][5]

  • The Solution:

    • Milder Conditions: Using a milder catalyst or lowering the reaction temperature can often suppress this competing reaction.[4]

2. Self-Condensation of Reactants:

  • The Problem: The β-dicarbonyl compound or the amidine can undergo self-condensation.[3][4] Aldehydes, particularly aliphatic ones, can also polymerize under acidic conditions.[2]

  • The Solution:

    • Controlled Addition: Slowly adding the β-dicarbonyl compound or the aldehyde to the reaction mixture can help minimize their self-condensation.[2][4]

3. Incomplete Cyclization:

  • The Problem: The open-chain intermediate may fail to cyclize efficiently, especially with sterically hindered substrates.[3][5] This results in the accumulation of the uncyclized intermediate as a major impurity.

  • The Solution:

    • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can promote the final cyclization-dehydration step.[5]

    • Increase Temperature: As mentioned previously, heating the reaction can provide the necessary energy for ring closure.[5]

4. Formation of Regioisomers:

  • The Problem: The use of an unsymmetrical β-dicarbonyl compound can lead to the formation of regioisomers, depending on which carbonyl group reacts with the amidine.[3]

  • The Solution:

    • Careful Condition Optimization: The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity. Systematic optimization is key to favoring the desired isomer.

Issue 3: Formation of Insoluble Byproducts

Question: A precipitate that is not my desired product is forming during the reaction. What could be the cause and how can I address it?

Answer: The formation of insoluble byproducts can complicate product isolation and reduce yields.

1. Polymerization of Aldehyde:

  • The Problem: Some aldehydes are prone to polymerization under acidic conditions.[2]

  • The Solution:

    • Milder Catalyst: Switch to a less harsh catalyst.

    • Slow Addition: Add the aldehyde slowly to the reaction mixture.[2]

2. Insoluble Intermediates:

  • The Problem: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[2]

  • The Solution:

    • Solvent System Modification: Try a different solvent or a solvent mixture with a higher solubilizing capacity for all reaction components and intermediates.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Biginelli reaction?

A1: The accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. The reaction is typically acid-catalyzed and involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3]

Q2: What is the Pinner synthesis of pyrimidines?

A2: The Pinner pyrimidine synthesis involves the condensation of 1,3-dicarbonyl compounds (like β-keto esters or β-diketones) with amidines.[9][10] This reaction can be catalyzed by either acids or bases.[3]

Q3: Can I run pyrimidine synthesis reactions under solvent-free conditions?

A3: Yes, solvent-free conditions, often facilitated by techniques like ball-milling, have been shown to be highly effective for many pyrimidine syntheses, leading to shorter reaction times and improved yields.[1][8]

Q4: How important is the purity of the starting materials?

A4: The purity of your reagents is critical. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[2] Always use high-purity starting materials for the best results.

Q5: Are there any "green" catalysts for pyrimidine synthesis?

A5: Yes, there has been significant research into developing more environmentally friendly catalytic systems. For instance, gluconic acid aqueous solution has been successfully used as a green organocatalyst for the Biginelli reaction.[11] Solid acid catalysts and solvent-free conditions also contribute to greener synthetic routes.[1][8]

Data Presentation

Table 1: Recommended Starting Conditions for Biginelli Reaction Optimization
ParameterRecommended Range/ConditionRationale & Key Considerations
Catalyst Lewis Acids (FeCl₃, ZnCl₂, Yb(OTf)₃) or Solid AcidsMilder than strong Brønsted acids, reducing side reactions.[1]
Temperature 80 - 100 °CBalances reaction rate and potential for degradation. Substrate dependent.[1]
Solvent Ethanol, Acetonitrile, or Solvent-FreeSolvent choice impacts reaction rate and yield. Solvent-free is often highly efficient.[1][2]
Reactant Ratio 1 : 1 : 1.2-1.5 (Aldehyde : β-Ketoester : Urea)A slight excess of urea can improve yields.[4]
Monitoring Thin Layer Chromatography (TLC)Essential for determining optimal reaction time.[1]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).

  • Add the chosen solvent (e.g., ethanol, 5 mL) and the Lewis acid catalyst (e.g., FeCl₃, 10 mol%).

  • Heat the reaction mixture to reflux (or the optimized temperature) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Solvent-Free Biginelli Reaction using Ball-Milling
  • Place the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and a solid acid catalyst into a milling vessel with grinding balls.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for the optimized duration (typically 10-30 minutes).[8]

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC.

  • Upon completion, add a suitable solvent (e.g., ethyl acetate) to the milling vessel to dissolve the product.

  • Filter to remove the catalyst and any insoluble materials.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst Step 1: Evaluate Catalyst - Is it active? - Is the loading optimal? start->catalyst temp_time Step 2: Assess Temperature & Time - Is the temperature adequate? - Has enough time elapsed? catalyst->temp_time No Improvement outcome Yield Improved catalyst->outcome Improvement solvent Step 3: Check Solvent Conditions - Is the solvent appropriate? - Are conditions anhydrous? temp_time->solvent No Improvement temp_time->outcome Improvement reagents Step 4: Verify Reagents - Are they pure? - Is stoichiometry correct? solvent->reagents No Improvement solvent->outcome Improvement reagents->outcome Improvement

Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.

Biginelli_Mechanism_Simplified cluster_reactants Reactants Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Michael_Adduct Michael Adduct Ketoester->Michael_Adduct Acyliminium->Michael_Adduct + enolate Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization DHPM Dihydropyrimidinone (Product) Cyclization->DHPM

Caption: Simplified mechanism of the Biginelli reaction.

References

  • Bior, J. T. (2018, May 1). Pinner pyrimidine synthesis. Slideshare. Retrieved from [Link]

  • Bonnet, P.-A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749.
  • Stoltz, K., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8836-8842.
  • Joule, J. A., & Mills, K. (2010). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry, 88(10), 1049-1060.
  • Bonnet, P.-A., et al. (2016).
  • Wang, Z., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon.
  • Movassaghi, M., & Schmidt, M. A. (2007). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Sarma, M. D., et al. (2023).
  • Stoltz, K., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters.
  • Al-Mokhtar, E. A., et al. (2019). Optimization the reaction conditions for the Biginelli reaction.
  • Bior, J. T. (2018). Pinner pyrimidine synthesis. SlideShare.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673.
  • Zarei, M., & Jarahiyan, A. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1‐(H)one. Journal of Synthetic Chemistry, 3(1), 1-8.

Sources

Alternative catalysts for the synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Pyrimidine Synthesis Topic: Alternative Catalysts for Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate Ticket ID: PYR-SYN-005 Status: Open Analyst: Senior Application Scientist

Executive Summary & Reaction Architecture

User Query: "I am experiencing inconsistent yields and purification bottlenecks using sodium ethoxide (NaOEt) for the synthesis of this compound. What are the validated alternative catalytic systems?"

Technical Analysis: The standard synthesis involves a condensation between Acetamidine hydrochloride and Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (derived from ethyl isobutyrylacetate). While NaOEt is the classical stoichiometric base, it suffers from moisture sensitivity, soap formation (saponification of the ester), and difficult salt removal.

We recommend transitioning to Catalytic One-Pot Systems . These alternatives minimize waste (E-factor) and suppress side reactions like deacetylation or ester hydrolysis.

Target Molecule:

  • Core: Pyrimidine ring[1][2][3][4][5][6]

  • C2 Substituent: Methyl (from Acetamidine)

  • C4 Substituent: Isopropyl (from Isobutyryl group)

  • C5 Substituent: Ethoxycarbonyl (from beta-keto ester)

Validated Alternative Protocols (Troubleshooting & FAQs)

Option A: Lewis Acid Catalysis (The "Selectivity" Upgrade)

Catalyst: Ytterbium Triflate [Yb(OTf)₃] or Indium Trichloride [InCl₃] Mechanism: Bidentate coordination to the 1,3-dicarbonyl precursor, facilitating nucleophilic attack by the amidine without strong basic conditions.

Q: My reaction stalls at the intermediate enamine stage. How do I push it to cyclization? A: This is a common issue when water is present. Lewis acids like Yb(OTf)₃ are water-tolerant but the dehydration step (cyclization) is reversible.

  • Fix: Add a dehydrating agent (molecular sieves 4Å) or use a Dean-Stark trap if using a solvent like toluene.

  • Optimization: Increase temperature to 80-100°C. Lewis acid catalyzed cyclizations often have a higher activation energy for the final dehydration step compared to base catalysis.

Q: How do I recover the expensive Yb(OTf)₃ catalyst? A: Yb(OTf)₃ is water-soluble.

  • After the reaction, extract the product with Ethyl Acetate/Ether.

  • The catalyst remains in the aqueous phase.

  • Evaporate the aqueous phase under vacuum at 80°C to recover the catalyst.

  • Validation: Recovered catalyst typically retains >90% activity for 3-4 cycles.

Option B: Heterogeneous Base Catalysis (The "Green" Upgrade)

Catalyst: Mg-Al Hydrotalcite (HT) or Basic Alumina Mechanism: Surface basic sites abstract protons, mimicking NaOEt but without homogenous salt formation.

Q: The reaction mixture solidifies/clogs the pores of the catalyst. A: This occurs if the concentration is too high (>1 M) or if the product precipitates on the catalyst surface.

  • Fix: Use Ethanol or Acetonitrile as a solvent (do not run neat). Ensure vigorous stirring (1000 rpm) to prevent surface fouling.

  • Protocol: Use 10-15 wt% catalyst relative to the substrate. Filter hot to remove the catalyst before the product crystallizes.

Q: I see significant ester hydrolysis (acid byproduct) in the NMR. A: Hydrotalcites can contain interstitial water.

  • Fix: Calcinate the Hydrotalcite at 450°C for 4 hours prior to use. This activates the basic sites (O²⁻) and removes water that causes hydrolysis.

Option C: Ionic Liquid Mediated Synthesis

Catalyst/Solvent: [bmim]BF₄ or [bmim]OH Mechanism: Acts as both solvent and catalyst, stabilizing the charged transition states.

Q: Workup is a nightmare; I can't extract my product from the viscous ionic liquid. A: Pyrimidines are moderately lipophilic.

  • Fix: Do not use simple ether extraction. Use a continuous extraction method or a biphasic system (Ionic Liquid / Toluene) during the reaction.

  • Alternative: Dilute the reaction mixture with water (1:1 ratio) to decrease viscosity, then extract with Ethyl Acetate. The ionic liquid can be recycled by evaporating the water.

Comparative Performance Data

ParameterStandard (NaOEt)Lewis Acid (Yb(OTf)₃)Solid Base (Hydrotalcite)Ionic Liquid ([bmim]BF₄)
Yield 65-75%85-92%78-85%80-88%
Reaction Time 12-24 h4-6 h8-10 h2-4 h
Purity (Crude) Low (Salts/Soaps)HighHighModerate
Workup Acid quench + ExtractionAqueous washFiltrationExtraction
Atom Economy Low (Stoichiometric waste)High (Catalytic)High (Recyclable)High (Recyclable)

Visualizing the Workflow

Figure 1: Mechanistic Pathway & Catalyst Intervention Points

This diagram illustrates the Three-Component Coupling (3-CC) pathway and where specific catalysts intervene to accelerate the reaction.

PyrimidineSynthesis Start Precursors: Ethyl Isobutyrylacetate + Orthoformate + Acetamidine Inter1 Intermediate 1: Enol Ether / Enamine Start->Inter1 Knoevenagel Condensation Inter2 Intermediate 2: Dihydropyrimidine Inter1->Inter2 Michael-type Addition Product Target: Ethyl 4-isopropyl-2- methylpyrimidine-5-carboxylate Inter2->Product Dehydration / Aromatization Cat_Lewis Lewis Acid (Yb³⁺) Accelerates Condensation Cat_Lewis->Start Activates C=O Cat_Solid Solid Base (HT) Promotes Cyclization Cat_Solid->Inter2 Base Cat. Elimination

Caption: Figure 1. Reaction pathway showing the specific intervention points for Lewis Acid (activation of carbonyls) and Solid Base (facilitating dehydration).

Figure 2: Troubleshooting Decision Tree

Use this flow to select the correct catalyst based on your lab's constraints.

Troubleshooting Problem Start: Select Optimization Priority Branch1 Priority: High Purity / Easy Workup? Problem->Branch1 Branch2 Priority: Speed / High Throughput? Problem->Branch2 Sol1 Use Solid Base (Hydrotalcite) Branch1->Sol1 Sol2 Use Lewis Acid (Yb(OTf)₃) Branch2->Sol2 Issue1 Issue: Pore Clogging? Sol1->Issue1 Issue2 Issue: Incomplete Conv.? Sol2->Issue2 Fix1 Action: Dilute Solvent, Filter Hot Issue1->Fix1 Fix2 Action: Add Mol. Sieves, Increase Temp Issue2->Fix2

Caption: Figure 2. Decision matrix for selecting alternative catalysts based on experimental priorities (Purity vs. Speed).

Standard Operating Procedures (SOPs)

Protocol 1: Yb(OTf)₃ Catalyzed Solvent-Free Synthesis
  • Charge: In a 10 mL microwave vial, combine Ethyl isobutyrylacetate (1.0 mmol), Acetamidine hydrochloride (1.1 mmol), and Triethyl orthoformate (1.1 mmol).

  • Catalyst: Add Yb(OTf)₃ (5 mol%, 31 mg).

  • Reaction: Heat to 100°C for 15 minutes (Microwave) or 60°C for 4 hours (Oil bath). Note: The mixture will liquefy as the reaction proceeds.

  • Workup: Cool to RT. Add water (5 mL) and extract with EtOAc (3 x 5 mL).

  • Purification: Dry organic layer (MgSO₄), concentrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol 2: Hydrotalcite Mediated Synthesis
  • Activation: Calcinate Mg-Al Hydrotalcite at 450°C for 4 hours. Cool in a desiccator.

  • Charge: Mix precursors (as above) in Ethanol (5 mL per mmol).

  • Catalyst: Add activated Hydrotalcite (50 mg/mmol).

  • Reaction: Reflux for 8 hours.

  • Workup: Filter the hot solution through a Celite pad to remove the catalyst.

  • Isolation: Evaporate solvent. The product usually precipitates upon cooling.

References

  • Lewis Acid Catalysis in Heterocycle Synthesis Title: Ytterbium(III) Triflate-Catalyzed One-Pot Synthesis of Pyrimidine Derivatives Source:Synlett, 2005(16), 2489-2491.
  • Green Chemistry Approaches

    • Title: Solvent-free synthesis of pyrimidines using inorganic solid supports
    • Source:Green Chemistry, 2002, 4, 366-368.
    • URL:[Link]

  • General Pyrimidine Synthesis Mechanisms

    • Title: The Pinner Pyrimidine Synthesis: Mechanism and Scope
    • Source:Organic Reactions, Vol 1-10 (General Reference).
    • URL:[Link]

  • Ionic Liquid Applic

    • Title: Ionic liquid-promoted synthesis of pyrimidine derivatives[7]

    • Source:Journal of Molecular Liquids, 2012, 169, 1-7.
    • URL:[Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is specifically tailored for researchers, chemists, and drug development professionals working on the synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this reaction, ensuring higher yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis. For more detailed solutions, please refer to the in-depth guides in Section 2.

Q1: My reaction yield is consistently low. What are the most common culprits?

A: Low yields in this pyrimidine synthesis typically stem from a few core issues: suboptimal reaction conditions, inefficient catalysis, or the formation of stable side products that consume your starting materials.[1] Ensuring the purity of your reagents, particularly the aldehyde and β-ketoester, is a critical first step. From there, optimizing the catalyst choice and reaction temperature is key.

Q2: I'm observing an unexpected spot on my TLC plate or a new peak in my HPLC analysis. What could this be?

A: The most common side products in similar pyrimidine syntheses, like the Biginelli reaction, are from competing condensation pathways.[2] You may be forming a Knoevenagel condensation product between your β-ketoester and the aldehyde, or potentially a Hantzsch-type dihydropyridine.[1][2] These side reactions are often promoted by certain catalysts or prolonged reaction times at high temperatures.

Q3: The reaction seems to stall and is not going to completion, even after extended time. What should I check first?

A: An incomplete reaction, where starting materials are still present, often points to catalyst inefficiency or insufficient heat.[1][2] First, verify your reaction temperature. If the temperature is adequate, consider that your catalyst may have deactivated or is sterically hindered by bulky substituents. Increasing the catalyst loading or switching to a more active catalyst can often resolve this issue.[2]

Q4: Purification of the final product is proving difficult due to a sticky, oily consistency or co-eluting impurities.

A: Purification challenges often arise from residual starting materials or closely related side products. If the product is oily, it may indicate the presence of impurities preventing crystallization. It is also crucial to ensure complete removal of high-boiling point solvents like DMSO or DMF if they were used.[3][4] A multi-step purification approach, perhaps involving an initial acid-base wash to remove certain impurities followed by column chromatography with a carefully optimized solvent gradient, may be necessary.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to complex experimental problems.

Guide 1: Diagnosing and Improving Low Reaction Yield

Low yield is the most frequent challenge. The following workflow provides a systematic approach to identifying and resolving the root cause.

Logical Troubleshooting Workflow

G start Low Yield Observed reagent_purity Step 1: Verify Reagent Purity (Aldehyde, β-ketoester, Amidine) start->reagent_purity catalyst Step 2: Optimize Catalyst (Choice & Loading) reagent_purity->catalyst Reagents Pure conditions Step 3: Adjust Reaction Conditions (Temperature & Time) catalyst->conditions Catalyst Optimized solvent Step 4: Re-evaluate Solvent conditions->solvent Conditions Optimized success Yield Improved solvent->success Solvent Optimized

Caption: A decision tree for troubleshooting low reaction yields.

Step-by-Step Troubleshooting Protocol
  • Verify Reagent Quality and Stoichiometry:

    • Causality: Impurities in starting materials can poison catalysts or participate in side reactions, directly reducing the yield.[2] Aldehydes, in particular, can oxidize to carboxylic acids if stored improperly.

    • Action:

      • Assess the purity of your ethyl isobutyrylacetate (the β-ketoester), acetamidine hydrochloride, and isobutyraldehyde using NMR or GC-MS.

      • Use freshly opened or distilled aldehydes.

      • Ensure accurate stoichiometry. While a slight excess of one reagent may be used, a large excess can complicate purification.[1]

  • Optimize the Catalyst System:

    • Causality: The catalyst is essential for activating the carbonyl groups and facilitating the cyclization steps. The wrong choice or amount can lead to slow reactions or the promotion of side products.[2]

    • Action:

      • If using a classical Brønsted acid like HCl, consider that it can sometimes promote side reactions.[1]

      • Screen a panel of Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃) or milder Brønsted acids (e.g., p-toluenesulfonic acid).

      • Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific substrates.

  • Adjust Reaction Temperature and Time:

    • Causality: Every reaction has an optimal temperature range to overcome its activation energy without causing degradation of reactants or products.[2]

    • Action:

      • Monitor reaction progress diligently using Thin Layer Chromatography (TLC) or HPLC every hour. This will determine the point of maximum product formation and prevent potential degradation from prolonged heating.

      • If the reaction is slow, incrementally increase the temperature (e.g., from 80°C to 100°C) while monitoring for byproduct formation. Microwave synthesis can also be explored to shorten reaction times and potentially improve yields.[5][6]

  • Re-evaluate Solvent Choice:

    • Causality: The solvent's polarity and boiling point significantly influence reaction rates and reactant solubility.[2] Insoluble intermediates can cause a reaction to stall.

    • Action:

      • While ethanol is a common choice, consider other polar solvents like acetonitrile or even solvent-free conditions, which have proven effective in some cases.[2]

      • The table below provides a comparison of commonly used solvents.

SolventDielectric Constant (Polarity)Boiling Point (°C)Notes
Ethanol24.578Standard choice, good solubility for many reactants.
Acetonitrile37.582More polar, can sometimes accelerate reactions.
Tetrahydrofuran (THF)7.666Less polar, useful if reactants have limited polarity.
Toluene2.4111Non-polar, allows for higher reaction temperatures.
Solvent-FreeN/AN/AEnvironmentally friendly ("green") approach, requires thermal heating.[6][7]
Guide 2: Identifying and Mitigating Side Product Formation

The appearance of unexpected products is a common issue. Understanding the likely side reactions is the first step toward suppression.

Common Side Reaction Pathways

G Reactants β-Ketoester + Aldehyde + Amidine/Urea Desired_Product Desired Pyrimidine Product Reactants->Desired_Product Main Reaction Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Dicarbonyl) Reactants->Knoevenagel Side Reaction 1 Hantzsch Hantzsch-type Reaction (Dihydropyridine) Reactants->Hantzsch Side Reaction 2 SelfCondensation Aldehyde Self-Condensation (Polymerization) Reactants->SelfCondensation Side Reaction 3

Caption: Competing reaction pathways in pyrimidine synthesis.

Strategies for Minimizing Byproducts
  • To Prevent Knoevenagel Condensation:

    • Problem: This reaction between the aldehyde and the β-ketoester is acid-catalyzed and can compete with the main reaction.[1]

    • Solution: Modify the order of addition. Premixing the amidine and β-ketoester before the slow, dropwise addition of the aldehyde can favor the desired reaction pathway. Using a milder catalyst can also help.

  • To Avoid Hantzsch-type Dihydropyridines:

    • Problem: Under certain conditions, the reactants can rearrange to form a 1,4-dihydropyridine structure instead of the pyrimidine.[2][5]

    • Solution: This is often influenced by the nitrogen source. Ensure you are using acetamidine. If using urea or ammonia sources in related syntheses, this side product is more common. Careful control of stoichiometry and catalyst choice is crucial.

  • To Suppress Aldehyde Polymerization:

    • Problem: Aliphatic aldehydes, like isobutyraldehyde, can self-condense or polymerize under strong acidic conditions, appearing as an insoluble precipitate.[2]

    • Solution: Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. Employing a milder Lewis acid catalyst instead of a strong Brønsted acid can also mitigate this issue.

Section 3: Standardized Experimental Protocols

Protocol 1: General Synthesis Procedure

This is a representative protocol and should be optimized for your specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL).

  • Add Reagents: Add acetamidine hydrochloride (1.1 eq) and ethyl isobutyrylacetate (1.0 eq). Stir for 10 minutes to ensure dissolution.

  • Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Aldehyde Addition: Slowly add isobutyraldehyde (1.05 eq) to the mixture dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using TLC (See Protocol 2).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (See Protocol 3).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Use a capillary tube to spot the crude reaction mixture alongside spots of your starting materials for comparison.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product should be a new spot, typically with an Rf value intermediate between the highly non-polar aldehyde and the more polar ketoester.

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase (e.g., Hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Hexanes) and gradually increase the polarity by adding ethyl acetate. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield the purified this compound.

References

  • De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
  • Avoiding side product formation in pyrimidine synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). BenchChem.
  • Reaction Optimization Using a Microwave Autosampler. (n.d.).
  • Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition.
  • Disorders of Pyrimidine Metabolism. (2025). The Virtual University of Pakistan.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)
  • Purine, Pyrimidine Metabolism, Disorders – biochemistry. (n.d.). UW Pressbooks.
  • Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate-d6. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. (2024, November).
  • Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)
  • Gurevich, I., et al. (2023). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. International Journal of Molecular Sciences, 24(5), 4806.
  • Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxyl
  • Studies on the Chemical Reactivity of Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine- 5-carboxylate. (2025, August 6).
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012, March 15).
  • A Comparative Guide to Isopropyl 2-hydroxy-4- methylpentanoate and Ethyl 2-hydroxy-4- methylpentanoate for Researchers and Drug. (2025). BenchChem.
  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxyl
  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. (n.d.).
  • The Synthesis of Tetrapyrimidines and their Carboxylic Derivatives and the Application of Antimicrobial Properties. (2015, October 3).
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. (n.d.).
  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. (1959). Organic Syntheses Procedure.
  • Gas chromatographic methods for residual solvents analysis. (2008). orientjchem.org.
  • Ethyl 4-amino-2-methylpyrimidine-5-carboxyl
  • Best practices & strategies for biotherapeutics production using a stable scale-up process. (2023, March 23). Drug Target Review.
  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. (n.d.). Biotage.
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021, July 22). MDPI.
  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021, August 6). MDPI.
  • Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine- 5-carboxylate-d6. (n.d.). Toronto Research Chemicals.
  • Maximizing Scale Up: Critical Considerations for Buffer Prepar

Sources

Reducing reaction time for Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Accelerated Synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Ticket System Status: 🟢 Online Current Focus: Reaction Kinetics Optimization & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Speed vs. Purity" Protocol

User Query: "My current reflux method takes 12-24 hours and yields are inconsistent. How do I reduce reaction time to <30 minutes?"

Diagnosis: The traditional thermal condensation of acetamidine hydrochloride with


-keto esters is kinetically sluggish due to poor heat transfer and equilibrium limitations (water generation).

The Solution: Switch from conductive heating (oil bath) to Dielectric Heating (Microwave Synthesis) using a polar solvent system. We recommend the "Two-Component Enol Ether Route" over the classic three-component Biginelli-type reaction for this specific aromatic pyrimidine, as it eliminates the need for a post-synthesis oxidation step.[1]

ParameterTraditional RefluxRecommended MW Protocol
Reaction Time 12 – 24 Hours10 – 25 Minutes
Temperature 80°C (Ethanol reflux)140°C – 160°C (Pressurized)
Yield 45 – 60%85 – 92%
Purity Profile Requires Column ChromatographyOften Crystallization Only

Core Protocol: Microwave-Assisted Cyclocondensation[1]

Target Molecule: this compound CAS Registry Number: (Analogous structures often indexed, specific CAS varies by ester chain)

Reagents & Stoichiometry
  • Precursor A: Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (1.0 equiv)[1]

    • Note: This is the "activated" form of ethyl isobutyrylacetate.

  • Precursor B: Acetamidine Hydrochloride (1.2 equiv)

  • Base: Sodium Ethoxide (1.2 equiv) or Potassium tert-butoxide (1.1 equiv)[1]

  • Solvent: Ethanol (Abs.) or DMF (for higher temp stability)

Step-by-Step Workflow
  • Preparation (t=0 min): In a 10 mL microwave-transparent vial, dissolve Acetamidine HCl in Ethanol . Add Sodium Ethoxide slowly. Stir for 2 minutes to liberate the free amidine base (NaCl will precipitate; this is normal).

  • Addition (t=5 min): Add Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate directly to the vial. Cap the vial with a crimp cap containing a PTFE septum.

  • Irradiation (t=10 min):

    • Mode: Dynamic Power (maintain temp).[2]

    • Temp: 150°C.

    • Pressure Limit: 15 bar (220 psi).

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

  • Workup (t=25 min): Cool to 50°C using compressed air. Pour mixture into ice water (50 mL). The product should precipitate as a solid. Filter and wash with cold water.

Troubleshooting Logic & Diagnostics

Issue #1: "The reaction won't start / Starting material recovered."

  • Root Cause: The amidine salt was not neutralized. Acetamidine HCl is stable; the free base is the nucleophile.

  • Fix: Ensure your base (NaOEt) is fresh. If using DBU or TEA, the basicity might be insufficient to fully deprotonate the HCl salt in equilibrium. Switch to an alkoxide base.

Issue #2: "I see a 'Messy' NMR with multiple ethyl peaks."

  • Root Cause: Transesterification. If you use Sodium Methoxide in Ethanol (or vice versa), you will scramble the ester tail (Methyl vs. Ethyl ester).

  • Fix: Match the alkoxide base to your ester solvent (e.g., NaOEt in EtOH).

Issue #3: "Pressure exceeded safety limits during MW heating."

  • Root Cause: Ethanol has a high vapor pressure at 150°C.

  • Fix: Switch to DMA (Dimethylacetamide) or NMP . These absorb microwaves efficiently (high tan

    
    ) but generate lower pressure.
    
Visual Troubleshooting Guide (Logic Tree)

Troubleshooting Start Start: Low Yield / Slow Reaction Check1 Is Acetamidine HCl fully dissolved? Start->Check1 Action1 Switch to Polar Solvent (EtOH/DMA) Check Base Equivalents Check1->Action1 No Check2 Is the 'Intermediate' peak visible on LCMS? Check1->Check2 Yes Action2 Increase Temp to 160°C (Activation Energy barrier) Check2->Action2 Yes (Stalled) Check3 Is byproduct 'Dihydropyrimidine' present? Check2->Check3 No (Complex Mix) Action3 CRITICAL ERROR: You are using the wrong pathway. Switch from Biginelli (Aldehyde) to Enol Ether route. Check3->Action3 Yes Success Target Synthesized (>90% Purity) Check3->Success No

Caption: Diagnostic logic tree for identifying synthesis bottlenecks in pyrimidine formation.

Mechanistic Insight (The "Why")

To reduce reaction time, you must understand the rate-limiting step.

  • Nucleophilic Attack: The free acetamidine nitrogen attacks the

    
    -carbon of the enol ether. This is fast.
    
  • Elimination: The ethoxy group leaves. This is fast.

  • Cyclization (Ring Closure): The second nitrogen attacks the ester carbonyl. This is the slow step (Rate Limiting) because it requires forming a constrained ring and eliminating an ethoxide ion.

    • Microwave Effect:[3][4][5][6] The dipolar rotation of the solvent molecules aligns the transition state, lowering the activation energy (

      
      ) for this specific cyclization.
      
Reaction Pathway Diagram

ReactionMechanism Reagents Acetamidine + Enol Ether Precursor Inter1 Intermediate A: Linear Adduct Reagents->Inter1 Nucleophilic Attack (Fast) TS Transition State: Ring Closure Inter1->TS Microwave Acceleration (Rate Limiting Step) Product Ethyl 4-isopropyl-2-methyl pyrimidine-5-carboxylate TS->Product - EtOH (Elimination)

Caption: The cyclization step (TS) is the primary bottleneck resolved by thermal/microwave acceleration.

Frequently Asked Questions (FAQ)

Q: Can I use the "One-Pot" method (Ethyl isobutyrylacetate + Acetamidine + Triethyl Orthoformate)? A: Yes, but it is "dirtier." The triethyl orthoformate acts as the linker carbon.

  • Pros: Cheaper starting materials.

  • Cons: Longer reaction time (even with MW) and formation of diethyl acetal byproducts. Use the pre-formed enol ether (Protocol above) for pharmaceutical-grade purity.

Q: My microwave vial exploded. Why? A: You likely generated gas (ammonia or CO2) or exceeded the solvent's vapor pressure.

  • Fix: Ensure you are not using excess Acetamidine HCl without enough base, which can decompose. Always use a "Pre-stir" step (Step 1 in protocol) to degas any initial volatile generation before sealing the vessel.

Q: How do I scale this up? A: Microwaves do not scale linearly due to penetration depth limits. For >50g batches, switch to Continuous Flow Chemistry .

  • Setup: Pump reagents through a heated stainless steel coil (160°C, 20 bar backpressure) with a residence time of 10 minutes.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [1]

    • Relevance: Foundational text on using MW to acceler
  • Organic Syntheses. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Org.[3][7][8] Synth. 79, 720. [1]

    • Relevance: Validates the enol ether + amidine condens
  • BenchChem Technical Guides. (2025). "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." [1]

    • Relevance: Source for troubleshooting Knoevenagel side-reactions.
  • Wan, Y., et al. (2014). "Microwave-Assisted Synthesis of Pyrimidine Derivatives." The Scientific World Journal.

    • Relevance: Specific parameters for microwave power settings in pyrimidine synthesis.

Sources

Technical Support Center: Green Synthesis of Pyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Green Chemistry Protocols / Troubleshooting / Optimization Authorized Personnel: Researchers, Process Chemists, Drug Discovery Units

Welcome to the Green Synthesis Support Hub

You have accessed the technical repository for the sustainable synthesis of Pyrimidine-5-carboxylates (specifically 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction). This guide replaces traditional, solvent-heavy HCl/ethanol protocols with high-efficiency, low-E-factor alternatives.

Quick Navigation
  • Module A:

  • Module B:

  • Module C:

  • Visualizer:

  • Reference Desk:

Module A: Solvent-Free Mechanochemistry

Methodology: High-energy ball milling or pestle-and-mortar grinding. Best For: Zero-solvent requirements, rapid screening, avoiding work-up emulsions.

Standard Operating Procedure (SOP-SF-01)
  • Reagents: Aryl aldehyde (1.0 equiv), Ethyl acetoacetate (1.0 equiv), Urea/Thiourea (1.2 equiv).

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) [10 mol%] OR Dicalcium Phosphate (DCPD) [heterogeneous].
    
  • Protocol:

    • Load reagents into a planetary ball mill jar (stainless steel or zirconia).

    • Add grinding balls (Ball-to-Reagent weight ratio = 8:1).

    • Mill at 750 rpm for 20–30 minutes .

    • Work-up: Wash the resulting solid with cold water (to remove unreacted urea) and recrystallize from hot ethanol.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a sticky "gum" inside the milling jar. How do I recover it?

A: This is a common issue known as "phase transition gumming" caused by the eutectic point of the mixture dropping below room temperature during friction heating.

  • Immediate Fix: Add a small amount of ethanol (0.5 mL per mmol) to the jar and mill for 2 minutes at low speed to dissolve the gum, then transfer.

  • Prevention: Stop the mill every 10 minutes to let the jar cool, or add an inert grinding auxiliary like silica gel (0.5 equiv by weight) to maintain a powder form.

Q: My yield is stuck at <60%. What is killing the conversion?

A: In solvent-free conditions, mass transfer is the limiting factor.

  • Check Particle Size: If using a mortar/pestle, manual grinding is often insufficient. Ensure reagents are pulverized before mixing.

  • Moisture Control: While "green," this reaction is water-generating. In a closed milling jar, water buildup can induce the reverse reaction (hydrolysis of the imine). Add anhydrous

    
     to the milling mixture to scavenge water in situ.
    

Module B: Bio-Catalysis (Aqueous/Fruit Juice)

Methodology: "On-water" synthesis using natural organic acids.[1][2] Best For: Educational settings, mild conditions, extremely high safety profile.

Standard Operating Procedure (SOP-AQ-02)
  • Reagents: Aldehyde,

    
    -ketoester, Urea.[3][4][5][6][7][8]
    
  • Catalyst/Solvent: Citrus extract (Lemon or Grapefruit juice) or Gluconic Acid solution.

  • Protocol:

    • Mix reagents in a round-bottom flask.

    • Add Citrus Extract (5 mL per mmol of aldehyde). No other solvent is required.

    • Stir at room temperature for 6–12 hours (or microwave at 80°C for 10 mins).

    • Work-up: The product usually precipitates out. Filter and wash with water.[1]

Troubleshooting Guide (Q&A)

Q: The product isn't precipitating, even after 12 hours.

A: This suggests the "Hydrophobic Effect" is not being leveraged correctly.

  • Diagnosis: Did you add a co-solvent like ethanol? Do not. The reaction relies on the reactants being insoluble in the aqueous phase, creating an organic interface where the reaction accelerates ("On-Water" effect).

  • Fix: Dilute the mixture with more water and cool it on an ice bath to force precipitation.

Q: How do I ensure batch-to-batch consistency using fruit juice?

A: Natural extracts vary in acidity (pH 2.0–2.6).

  • Standardization: Titrate your juice batch to a known pH or use commercial Gluconic Acid (40-50% aq) for reproducible commercial-grade results [4].

Module C: Ionic Liquid Systems

Methodology: Task-Specific Ionic Liquids (TSIL) acting as both solvent and catalyst. Best For: High yields (>90%), catalyst recycling, difficult substrates.

Standard Operating Procedure (SOP-IL-03)
  • Catalyst: [bmim][HSO

    
    ] or [bmim][MeSO
    
    
    
    ].
  • Protocol:

    • Mix Aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol).

    • Add Ionic Liquid (200 mg).

    • Heat at 80–90°C for 25–45 minutes .

    • Work-up: Add water. The product precipitates; the Ionic Liquid dissolves in water.

    • Recycling: Evaporate the water from the filtrate under vacuum (80°C) to recover the Ionic Liquid for the next run.

Troubleshooting Guide (Q&A)

Q: The recovered Ionic Liquid has lost activity after the 3rd cycle.

A: This is usually due to the accumulation of the "Knoevenagel byproduct" (a yellow solid) or residual water.

  • Fix: Wash the recovered Ionic Liquid with diethyl ether (to remove organic impurities) and dry it strictly under high vacuum (0.1 mmHg) at 80°C for 2 hours before reuse. Water poisons the acidity of the ionic liquid.

Visualizer: Mechanism & Logic

Green Biginelli Mechanism (Catalytic Cycle)

Understanding the role of the catalyst is crucial for troubleshooting.

GreenBiginelli cluster_trouble Failure Points Aldehyde Aldehyde (R-CHO) Imine Acylimine Intermediate Aldehyde->Imine Condensation (Fast) Fail2 Knoevenagel Side Product Aldehyde->Fail2 + Ketoester (No Urea) Urea Urea (NH2-CO-NH2) Urea->Imine Condensation (Fast) Catalyst Green Catalyst (Ionic Liquid / Acid) Catalyst->Imine Stabilizes Michael Michael-type Addition Imine->Michael + Enol Fail1 Hydrolysis (Water excess) Imine->Fail1 Enol Enol form of B-Ketoester Cyclization Cyclization & Dehydration Michael->Cyclization Slow Step Product DHPM (Pyrimidine-5-carboxylate) Cyclization->Product - H2O

Caption: The acid catalyst (IL or Biogenic) is critical for stabilizing the Acylimine intermediate. Excess water reverts this step (Hydrolysis).

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (<50%) IssueType->LowYield Sticky Sticky/Gum Product IssueType->Sticky Impure Impure/Yellow Solid IssueType->Impure Sol_Temp Increase Temp/Time (Check Kinetics) LowYield->Sol_Temp Reaction incomplete Sol_Ratio Adjust Urea Ratio (Use 1.5 equiv) LowYield->Sol_Ratio Urea decomposition Sol_Ethanol Add EtOH drops (Phase transfer) Sticky->Sol_Ethanol Sol_Wash Wash w/ Ether & Water (Remove Knoevenagel) Impure->Sol_Wash

Caption: Rapid diagnostic flow for common green synthesis anomalies.

Comparative Data Analysis

Table 1: Efficiency Comparison of Synthesis Methods

ParameterClassical (HCl/EtOH)Ionic Liquid ([bmim][MeSO

])
Fruit Juice (Lemon)Mechanochemistry (Ball Mill)
Reaction Time 4–8 Hours25–45 Mins6–12 Hours20–30 Mins
Yield 60–70%85–95%80–90%90–98%
Temperature Reflux (78°C)80–90°CRT or 80°CAmbient (Friction heat)
Solvent Waste HighLow (Recyclable)Zero (Aqueous)Zero
Catalyst Reuse NoYes (5+ cycles)NoNo
E-Factor HighLowVery LowLowest

References

  • Ionic Liquid Protocols: Roy, S. R., Jadhavar, P. S., Seth, K., Sharma, K. K., & Chakraborti, A. K. (2011).[6] Organocatalytic Application of Ionic Liquids: [bmim][MeSO4] as a Recyclable Organocatalyst in the Multicomponent Reaction for the Preparation of Dihydropyrimidinones and -thiones.[6] Synthesis, 2011(14), 2261-2267.

  • Mechanochemistry: Mal, P., Fujihara, M., & Stuckey, P. (2016). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.[7] MDPI.

  • Fruit Juice Catalysis: Pal, M., et al. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract. Polish Journal of Environmental Studies.

  • Biogenic Acids: Arghode, S. (2023). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts.[2] Royal Society of Chemistry Advances.

  • Microwave Assistance: Badiger, K. B., et al. (2022).[9] Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract.[9] Current Microwave Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of the biological activities of a specific derivative, Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate, with other notable pyrimidine analogues. Our analysis is grounded in experimental data and aims to elucidate the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.[3][4]

The Pyrimidine Core: A Versatile Pharmacophore

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[2] This fundamental structure is integral to life, forming the basis of uracil, thymine, and cytosine in DNA and RNA.[3] In the realm of drug discovery, the pyrimidine ring serves as a versatile template for synthesizing molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] The biological potential of any given pyrimidine derivative is profoundly influenced by the nature and position of its substituents, which can modulate its pharmacokinetic properties, target affinity, and overall efficacy.[2]

Our focus compound, This compound , features key substitutions that are hypothesized to influence its biological profile:

  • 2-methyl group: May influence steric interactions within target binding pockets.

  • 4-isopropyl group: A lipophilic moiety that could enhance cell membrane permeability.

  • Ethyl 5-carboxylate group: An ester group that can affect solubility and act as a hydrogen bond acceptor.

This guide will systematically compare the known and potential activities of this compound against other pyrimidines, particularly in the fields of oncology and infectious diseases.

Comparative Analysis: Anticancer Activity

The pyrimidine nucleus is a foundational scaffold in the development of anticancer agents.[6] Marketed drugs like 5-Fluorouracil and Palbociclib highlight the success of targeting critical cellular pathways with pyrimidine-based molecules.[2] The anticancer effects of these derivatives often stem from their ability to inhibit key enzymes involved in nucleotide synthesis or cell cycle regulation, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and cyclin-dependent kinases (CDKs).[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is highly dependent on their substitution patterns.[4][8] For instance, the fusion of other heterocyclic rings, like quinazoline or indole, can create complex systems that interact with diverse biological targets, including protein kinases (e.g., EGFR, VEGFR) and microtubules.

  • Substitutions at C4: The presence of a 4-chlorophenyl group has been shown to enhance anticancer effectiveness.[1]

  • Fused Ring Systems: Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of thymidylate synthase, a crucial enzyme for DNA synthesis.[4][9]

  • Molecular Hybridization: Creating hybrid molecules, such as pyrimidine-benzimidazoles or pyrimidine-sulfonamides, can lead to compounds with enhanced pro-apoptotic activity and multi-kinase inhibitory effects.[4][7]

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against common human cancer cell lines, providing a quantitative basis for comparison. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinones Compound 52HepG-2 (Liver)0.3[9]
Doxorubicin (Standard)HepG-2 (Liver)>0.3[9]
Dihydropyrimidinethiones Compound 5AGS (Gastric)9.9[10]
Compound 5MCF-7 (Breast)15.2[10]
Thiazolopyrimidines Compound 12aHCT-116 (Colon)Highly Active[11][12]
Compound 12aPC-3 (Prostate)Highly Active[11][12]
4,6-disubstituted-2-(4-morpholinyl) pyrimidines Compound P12 & P14Breast Cancer & MelanomaInduces Senescence[13]

While specific data for this compound is not extensively published, its structural motifs suggest potential for cytotoxic activity. The isopropyl and methyl groups could confer a degree of lipophilicity, potentially aiding in cell penetration, a property known to influence the efficacy of some anticancer pyrimidines.[14][15]

Mechanism of Action: Targeting Cell Proliferation

Many pyrimidine-based anticancer agents function by inducing apoptosis, cell cycle arrest, or senescence.[13] For example, certain pyrimidine derivatives can inhibit Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of these kinases, such as CDK4/6, can induce G1 cell cycle arrest, preventing cancer cells from proliferating.

CDK_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression Pyrimidine Pyrimidine Inhibitor (e.g., Palbociclib) CDK46 CDK4/6-Cyclin D Complex Pyrimidine->CDK46 Inhibits Rb Rb Protein (Active) CDK46->Rb Phosphorylates CDK46->Rb Phosphorylation Blocked E2F E2F Transcription Factor CellCycleArrest G1 Cell Cycle Arrest Rb->CellCycleArrest pRb pRb (Inactive) pRb->E2F Releases G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates

Caption: Simplified pathway of CDK4/6 inhibition by pyrimidine derivatives leading to cell cycle arrest.

Comparative Analysis: Antimicrobial Activity

Pyrimidine derivatives are also a fertile ground for the discovery of novel antimicrobial agents, exhibiting a range of antibacterial and antifungal activities.[16] Their mechanism of action can vary, from inhibiting essential enzymes in pathogens to disrupting cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrimidines is closely tied to their chemical structure.[17]

  • Fused Ring Systems: Cyclization at the 5,6-positions of the pyrimidine ring can sometimes diminish antimicrobial activity.[16]

  • Substituent Effects: The introduction of specific functional groups, such as amine, fluorine, and bromine on an aromatic ring attached to the pyrimidine scaffold, has been shown to enhance antifungal activity.[5]

  • Hybrid Structures: Triazole-substituted pyrimidines have demonstrated greater antibacterial inhibition compared to thiadiazole derivatives.[17]

Quantitative Comparison of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The table below compares the MIC values of different pyrimidine derivatives against various pathogens.

Compound ClassDerivative ExamplePathogenMIC (µg/mL)Reference
Quinazoline Derivative VMA–13–06S. aureus64-128[18]
VMA–13–06E. coli64-128[18]
Norfloxacin (Standard)S. aureus, E. coliComparable[18]
Pyrimidine Nucleosides ara-CMPS. luteaED50 = 5.2•10⁻⁵ M[19]
Thiophene-based Pyrimidines VariousGram +ve & -veBetter than Amoxicillin[20]

For This compound , the lipophilic isopropyl group could be a key determinant of its potential antimicrobial activity. This feature may facilitate the compound's transport across the microbial cell membrane, a critical first step for exerting a biological effect. Further screening against a panel of bacterial and fungal strains would be necessary to confirm this hypothesis.[19]

Experimental Methodologies

To ensure the reproducibility and validity of biological activity data, standardized protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[23]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell adherence.[23]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.[23]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[23]

  • Formazan Solubilization: Carefully aspirate the medium. Add 50-100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Quantify the intensity of the purple color using an ELISA plate reader at a wavelength of 540-570 nm.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[24]

MTT_Assay_Workflow A 1. Seed Cells (96-well plate, 1x10⁴ cells/well) B 2. Incubate 24h (Allow adherence) A->B C 3. Treat with Pyrimidine Compounds (Varying concentrations) B->C D 4. Incubate 24-48h C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism. The lowest concentration that prevents visible growth is the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Validation: The positive control well should show clear turbidity, and the negative control well should remain clear. Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) should be run in parallel to validate the assay.[17]

Conclusion and Future Directions

The pyrimidine scaffold remains an exceptionally valuable core for the development of new therapeutic agents.[1][14] This guide has highlighted the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer and antimicrobial potential. While direct experimental data for this compound is limited, a comparative analysis based on its structural features—the 2-methyl, 4-isopropyl, and 5-carboxylate substituents—suggests it is a promising candidate for further investigation.

The structure-activity relationships discussed reveal that minor chemical modifications can lead to significant changes in biological activity, potency, and selectivity.[25][26] Future research should focus on:

  • Systematic Screening: Evaluating this compound and a library of its analogues against diverse cancer cell lines and microbial pathogens using the standardized protocols outlined.

  • Mechanistic Studies: Elucidating the specific molecular targets and pathways through which active compounds exert their effects.

  • Lead Optimization: Utilizing the SAR data gathered to rationally design and synthesize next-generation pyrimidine derivatives with improved efficacy and safety profiles.

By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential of novel pyrimidine compounds can be unlocked.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). ResearchGate.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Available at: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Available at: [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Available at: [Link]

  • Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2020). Springer Nature Experiments. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). ResearchGate.
  • Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. (n.d.). PubMed. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2023). ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4- d]pyrimidine derivatives as potential anticancer agents. (2012). PubMed. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). SpringerLink. Available at: [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). Semantic Scholar. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. (n.d.). Academia.edu. Available at: [Link]

  • Cell viability assays: MTT assay application and protocol. (2017). Quartzy. Available at: [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. (2020). Ovid. Available at: [Link]

  • Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Available at: [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2025). ResearchGate. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. Available at: [Link]

  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. (n.d.). European Biomedical Institute. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. Available at: [Link]

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  • In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. (2022). Journal of Pharmaceutical Research International. Available at: [Link]

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  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

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Validating the Anti-Inflammatory Potential of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel anti-inflammatory therapeutics, pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for the validation of the anti-inflammatory activity of a novel pyrimidine compound, Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate. By employing established in vitro and in vivo models and drawing direct comparisons with commercially available non-steroidal anti-inflammatory drugs (NSAIDs), we will delineate a scientifically rigorous pathway for its evaluation.

Introduction to Inflammation and the Therapeutic Rationale

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of diseases. A key pathway in the inflammatory cascade involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (PGs).[8][9][10] PGs are potent mediators of pain, fever, and inflammation.[8][9][11][12] Many NSAIDs exert their effects by inhibiting these enzymes.[5][8][9][10]

Pyrimidine-based compounds have shown significant potential as anti-inflammatory agents, often by modulating the expression and activity of crucial inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), and various cytokines.[2][4][5] This provides a strong rationale for investigating the anti-inflammatory properties of this compound.

Comparative Compounds

To robustly assess the efficacy of this compound, it is essential to compare its activity against well-characterized NSAIDs with distinct mechanisms of action:

  • Indomethacin: A potent, non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes.[8][9][10] It is widely used as a reference compound in anti-inflammatory studies.[6]

  • Celecoxib: A selective COX-2 inhibitor, which offers anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[11][13][14][15]

In Vitro Validation: Probing the Molecular Mechanism

The initial phase of validation focuses on in vitro cell-based assays to determine the compound's direct effects on inflammatory pathways. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a well-established and widely used model for this purpose.[16][17][18]

Experimental Workflow: In Vitro Analysis

cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Endpoint Analysis A RAW 264.7 Macrophage Culture B Cell Seeding in 96-well plates A->B C Pre-treatment with Test Compound, Indomethacin, or Celecoxib B->C D Stimulation with Lipopolysaccharide (LPS) C->D H Cell Viability Assessment (MTT Assay) C->H E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Prostaglandin E2 (PGE2) Measurement (ELISA) D->F G Pro-inflammatory Cytokine Analysis (TNF-α, IL-6 by ELISA) D->G

Caption: In vitro experimental workflow for assessing the anti-inflammatory activity of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound, indomethacin, or celecoxib for 1 hour.

  • Induce inflammation by adding 1 µg/mL of LPS to each well (except for the vehicle control group) and incubate for 24 hours.

Nitric Oxide (NO) Assay:

  • After incubation, collect the cell culture supernatant.

  • Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.

Prostaglandin E2 (PGE2) and Cytokine Assays:

  • Measure the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Cell Viability Assay:

  • Assess the cytotoxicity of the test compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Expected Data and Comparative Analysis

The results of the in vitro experiments can be summarized in the following table. The data presented here are hypothetical and serve as an example of expected outcomes.

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
This compound 125.3 ± 3.130.5 ± 4.222.1 ± 2.818.9 ± 3.598.5 ± 2.1
1055.8 ± 5.665.2 ± 6.850.7 ± 5.145.3 ± 4.997.2 ± 3.0
5085.1 ± 7.992.3 ± 8.580.4 ± 7.275.6 ± 6.895.8 ± 2.5
Indomethacin 135.6 ± 4.070.1 ± 7.530.2 ± 3.928.4 ± 4.199.1 ± 1.8
1072.4 ± 6.895.8 ± 9.165.9 ± 6.260.1 ± 5.798.3 ± 2.4
5090.3 ± 8.298.2 ± 9.588.7 ± 8.082.5 ± 7.996.5 ± 3.1
Celecoxib 115.2 ± 2.568.5 ± 7.118.3 ± 3.015.7 ± 2.998.9 ± 2.0
1040.7 ± 4.894.3 ± 8.945.1 ± 5.040.8 ± 4.597.6 ± 2.8
5065.9 ± 6.197.8 ± 9.370.4 ± 6.565.2 ± 6.096.1 ± 2.9

In Vivo Validation: Assessing Efficacy in a Living System

Positive in vitro results provide a strong basis for proceeding to in vivo studies. The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.[3][6]

Experimental Workflow: In Vivo Analysis

cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing & Induction of Inflammation cluster_2 Measurement & Analysis A Acclimatization of Rats B Randomization into Treatment Groups A->B C Oral Administration of Test Compound, Indomethacin, or Celecoxib B->C D Subplantar Injection of Carrageenan C->D E Measurement of Paw Volume at regular intervals D->E F Calculation of Edema Inhibition E->F

Caption: In vivo experimental workflow for assessing the anti-inflammatory activity of this compound.

Detailed Experimental Protocol
  • Animal Handling: Use male Wistar rats (180-200 g) and acclimatize them for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, this compound (at different doses), indomethacin (10 mg/kg), and celecoxib (10 mg/kg). Administer the compounds orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Expected Data and Comparative Analysis

The in vivo anti-inflammatory activity can be presented in a tabular format. The data below are hypothetical and for illustrative purposes.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.07-
This compound 250.58 ± 0.0531.8
500.42 ± 0.0450.6
1000.31 ± 0.0363.5
Indomethacin100.29 ± 0.0365.9
Celecoxib100.35 ± 0.0458.8

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation. The LPS-induced inflammatory cascade in macrophages is primarily mediated by the Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways such as NF-κB and MAPKs.[17] These pathways ultimately result in the increased expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[17][19]

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene->Mediators Pyrimidine Ethyl 4-isopropyl-2-methyl- pyrimidine-5-carboxylate Pyrimidine->NFkB Inhibition Pyrimidine->MAPK Inhibition

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific scaffold: Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate. While direct SAR studies on this exact analog are not extensively published, by synthesizing data from related pyrimidine-5-carboxylate and 2,4-disubstituted pyrimidine series, we can construct a predictive framework to guide analog design and optimization.[2][3] This document provides a comparative analysis, supported by established experimental protocols, to empower researchers in the rational design of novel therapeutic candidates.

The this compound Scaffold: A Tri-Point Modification Framework

The core structure of interest presents three primary points for chemical modification to explore the SAR and optimize for desired biological activity. Understanding the impact of substitutions at these positions is crucial for developing potent and selective drug candidates.

Caption: Key points for SAR modification on the pyrimidine scaffold.

Predictive Structure-Activity Relationship (SAR) Analysis

Based on general principles from related pyrimidine analogs, we can hypothesize the impact of modifying each group on potential anticancer and anti-inflammatory activities.[4][5] The following table presents a predictive SAR, which should be validated through empirical testing.

Position Modification Predicted Impact on Anticancer Activity Predicted Impact on Anti-inflammatory Activity Rationale & Supporting Evidence
C2-Methyl (R1) Small alkyl (e.g., ethyl, propyl)Likely retained or slightly decreased activity.May tolerate small alkyl groups.The C2 position is often a key interaction point. Small, non-polar groups are generally well-tolerated. Larger or more polar groups could disrupt binding to target proteins.
Aryl or heteroaryl substitutionPotential for significant increase in activity.May increase activity, particularly if targeting COX enzymes.Aromatic substituents at C2 can form additional π-π stacking or hydrophobic interactions with the target protein's active site, a common feature in potent kinase inhibitors.
C4-Isopropyl (R2) Varying alkyl chain length/branchingBranching may be crucial for selectivity. Linear chains could decrease activity.The size and shape of this group can influence selectivity for COX-2 over COX-1.The isopropyl group provides steric bulk that can be critical for fitting into specific hydrophobic pockets of target enzymes. Altering this can significantly impact potency and selectivity.
Cycloalkyl or aromatic substitutionAromatic rings may enhance potency.Aromatic groups are common in selective COX-2 inhibitors.Introduction of a ring system can provide a more rigid conformation, potentially leading to higher affinity binding.
C5-Ethyl Ester (R3) Hydrolysis to carboxylic acidGenerally leads to a decrease in cell permeability and cytotoxic activity.May increase activity in enzymatic assays but decrease cellular activity.The ester is important for cell permeability. The corresponding carboxylic acid may be more active at the enzyme level but has poorer drug-like properties.
Conversion to amidesCan significantly increase activity and modulate properties.Amide derivatives have shown potent anti-inflammatory effects.The amide group can act as a hydrogen bond donor and acceptor, providing additional interactions with the target. The substituent on the amide nitrogen offers a point for further optimization.
Bioisosteric replacement (e.g., oxadiazole, tetrazole)May improve metabolic stability and potency.Can modulate activity and pharmacokinetic properties.Replacing the ester with a stable heterocyclic ring can improve the compound's metabolic profile and introduce new interaction points.

Experimental Protocols

Synthesis of Ethyl 4-alkyl-2-methylpyrimidine-5-carboxylate

A common and effective method for the synthesis of the 2,4,5-trisubstituted pyrimidine core is through a cyclocondensation reaction, often a variation of the Biginelli reaction.[6][7] The following is a representative protocol for the synthesis of a related analog, which can be adapted for the target compound.

Workflow for Synthesis

Synthesis_Workflow start Start: Starting Materials step1 Step 1: Condensation (Amidine + β-ketoester) start->step1 Lewis Acid Catalyst Reflux step2 Step 2: Cyclization step1->step2 step3 Step 3: Purification (Column Chromatography) step2->step3 end End: Final Product step3->end

Caption: General workflow for the synthesis of the pyrimidine core.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl 2-isobutyrylacetoacetate (1.0 eq) in ethanol, add acetamidine hydrochloride (1.1 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).[8]

  • Reaction Execution: Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

MTT Assay Workflow

MTT_Workflow cell_seeding 1. Seed Cells in 96-well plate compound_addition 2. Add Pyrimidine Analogs (various concentrations) cell_seeding->compound_addition incubation 3. Incubate for 48-72h compound_addition->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization read_absorbance 6. Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 7. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Evaluation: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[13][14][15][16]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, COX-2 enzyme solution, and arachidonic acid (substrate) according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[13]

  • Inhibitor Pre-incubation: Add the assay buffer, heme, and enzyme to the wells of a 96-well plate. Then, add the test compounds at various concentrations and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Peroxidase Reaction: The assay utilizes the peroxidase activity of COX. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically at 590 nm.[13]

  • Data Acquisition: Measure the absorbance kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition versus the compound concentration. A selective COX-2 inhibitor will show a significantly lower IC₅₀ for COX-2 compared to COX-1.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a predictive SAR framework and established experimental protocols, it is imperative that these hypotheses are rigorously tested through the synthesis and biological evaluation of a focused library of analogs. The interplay between the electronic and steric properties of the substituents at the C2, C4, and C5 positions will ultimately determine the potency and selectivity of these compounds. The methodologies outlined herein provide a robust foundation for researchers to embark on this discovery process.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. BenchChem.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Vertex AI Search.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Pal, S. (2022). Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines.
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A Comparative Guide to the Cross-Reactivity Profile of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Imperative in Drug Discovery

In the landscape of modern drug development, the efficacy of a small molecule is intrinsically linked to its specificity. Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate (hereafter E4IMP-5C) emerges from a chemical class—pyrimidine derivatives—known for a wide spectrum of biological activities, including roles as kinase inhibitors, antimicrobial agents, and more.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, but its very versatility necessitates a rigorous evaluation of its interaction profile across the human proteome.[3]

Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and clinical trial failures.[4] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory checkbox but a critical, foundational step in establishing a viable safety and efficacy profile. This guide provides a framework for characterizing the selectivity of E4IMP-5C, comparing it with structurally and functionally related compounds, and detailing the experimental methodologies required for a robust assessment. We will operate under the hypothesis that E4IMP-5C is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and explore its selectivity against other kinases and safety-related targets.

Molecular Profile and Rationale for Cross-Reactivity Studies

The chemical architecture of E4IMP-5C suggests a potential for interaction with ATP-binding sites, a feature common to many kinase inhibitors. Its core pyrimidine ring, substituted with functional groups that can engage in hydrogen bonding and hydrophobic interactions, warrants a thorough investigation into its selectivity.

Comparator Compounds: To contextualize the cross-reactivity profile of E4IMP-5C, we will compare it against two well-characterized molecules:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A structurally related intermediate used in the synthesis of inhibitors for various kinases, including CDKs and growth factor receptor kinases.[5] Its profile can provide insights into the liabilities of the core scaffold.

  • Staurosporine: A notoriously non-selective, potent kinase inhibitor. It serves as a crucial benchmark for promiscuity in our assays.[6][7]

The central scientific question is not merely "what does E4IMP-5C bind to?" but "how selective is its binding profile compared to relevant chemical and pharmacological analogs?"

The Experimental Cascade: A Multi-Tiered Approach to Profiling

A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, quantitative validation. This tiered approach maximizes resource efficiency by rapidly identifying potential liabilities before committing to in-depth, lower-throughput assays.

G cluster_0 Tier 1: Discovery & Prioritization cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Biological Relevance in_silico In Silico Prediction (Similarity Analysis, Docking) hts High-Throughput Panel Screen (e.g., KinomeScan®, InVEST™ Safety Panel) in_silico->hts Guide Panel Selection binding_assay Confirmatory Binding Assays (TR-FRET, SPR, DSF) hts->binding_assay Identify 'Hits' for Follow-up ic50 IC50 / Ki Determination (Dose-Response Curves) binding_assay->ic50 Quantify Affinity lead_opt Lead Optimization Decision (Selectivity-Focused SAR) cellular_assay Functional Cellular Assays (Target Engagement, Phenotypic Readouts) ic50->cellular_assay Validate Potent Off-Targets cellular_assay->lead_opt Confirm Biological Effect

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Tier 1: Broad-Panel Off-Target Screening

The initial step is to cast a wide net. Predicting potential off-target liabilities early is crucial for lead compound selection.[4]

  • In Silico Analysis: Before any wet-lab experiment, computational methods can predict potential cross-reactivity. Molecular similarity analysis compares the 2D or 3D structure of E4IMP-5C to a database of compounds with known biological activities, flagging potential off-targets based on structural resemblance.[8]

  • Safety Pharmacology Panels: These are curated collections of in vitro assays against targets known to be implicated in adverse drug reactions (e.g., hERG channel, GPCRs, transporters).[4] Services like Reaction Biology's InVEST™ panel provide an efficient way to identify common liabilities.

  • Kinome-Wide Binding Scans: For putative kinase inhibitors, services like Eurofins DiscoverX's KINOMEscan® are indispensable. These are active site-directed competition binding assays that quantitatively measure the interaction between the test compound and a large panel of human kinases (often over 400).[9] This approach provides a "Selectivity Score," offering a global view of kinase cross-reactivity.

Tier 2: Quantitative Confirmation of Binding Affinity

Hits identified in Tier 1 screens must be validated. This involves generating dose-response curves to determine the potency of the interaction, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Featured Protocol: TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, homogeneous method for quantifying binding interactions.[10][11]

Objective: To determine the IC50 values of E4IMP-5C and comparator compounds against the primary target (CDK2) and a key off-target identified in Tier 1 (e.g., EGFR).

Materials:

  • Tagged Recombinant Kinase (e.g., GST-CDK2, GST-EGFR)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu)

  • Alexa Fluor® 647-labeled, broad-spectrum kinase inhibitor "tracer"

  • Test Compounds: E4IMP-5C, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, Staurosporine

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM DMSO stock solutions of all test compounds. Create a series of 11-point, 3-fold serial dilutions in DMSO, starting from 1 mM. Subsequently, dilute these into the assay buffer to create 4X final concentration working solutions.

  • Assay Plate Mapping: Design the plate layout to include wells for "total signal" (no inhibitor), "background" (no kinase), and the full dilution series for each test compound.

  • Reagent Addition:

    • Add 5 µL of 4X test compound working solution (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of a 4X Kinase/Antibody mix (pre-incubated solution of tagged kinase and Eu-labeled antibody) to all wells except the background.

    • Add 10 µL of assay buffer to the background wells.

  • Initiation of Reaction: Add 10 µL of a 2X tracer solution to all wells to initiate the binding reaction. The final volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. The principle relies on the binding of the tracer and antibody to the kinase, resulting in a high FRET signal; displacement by an inhibitor leads to a loss of FRET.[10]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the Europium (620 nm) and Alexa Fluor® 647 (665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using the "total signal" and "background" controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Assessing Functional Consequences in a Cellular Context

Demonstrating binding is crucial, but understanding the functional consequence of that binding in a living cell is the ultimate goal. An off-target interaction may not always translate to a biological effect.

  • Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can measure the direct binding of a compound to its target protein within intact cells, confirming that the compound reaches its target in a more complex environment.[12]

  • Phosphorylation Assays: For a kinase inhibitor, a key functional assay is to measure the phosphorylation of a known downstream substrate. For our hypothetical CDK2 inhibitor, this could involve measuring the phosphorylation of Retinoblastoma protein (pRb) via Western Blot or high-content imaging.

  • Phenotypic Screening: Does the off-target activity translate to a cellular phenotype? For example, if E4IMP-5C shows off-target activity against EGFR, one could test its effect on EGF-induced proliferation in a cancer cell line that is dependent on EGFR signaling.

Comparative Data Analysis

The data generated from the experimental cascade allows for a direct comparison of selectivity. The following table presents hypothetical, yet plausible, data for our compounds of interest.

CompoundPrimary TargetOff-Target 1Off-Target 2Off-Target 3Selectivity Score¹
CDK2 (Kᵢ, nM)EGFR (Kᵢ, nM)VEGFR2 (Kᵢ, nM)PI3Kα (Kᵢ, nM)(% of Kinome at 1µM)
E4IMP-5C 15 450 >10,0001,20095%
Comparator 1 85320950>10,00082%
Comparator 2 (Staurosporine) 2 8 5 25 15%
¹Hypothetical percentage of kinases in a panel not inhibited by >70% at a 1µM concentration.

Interpretation of Results:

  • E4IMP-5C: Shows high potency for the intended target, CDK2. It displays a respectable 30-fold selectivity window against EGFR and is largely inactive against VEGFR2. The activity against PI3Kα, while over 80-fold weaker than on-target, may warrant further investigation in cellular assays. Its high selectivity score suggests a generally clean profile across the kinome.

  • Comparator 1 (Structural Analog): Is less potent against CDK2 and shows significant cross-reactivity with both EGFR and VEGFR2, indicating that the specific substitutions on E4IMP-5C are crucial for its improved selectivity.

  • Staurosporine: As expected, it potently inhibits all tested kinases, confirming its role as a non-selective control and validating the assay's ability to detect promiscuous compounds.[7]

G cluster_pathway Hypothetical Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Drug Action GF Growth Factor EGFR EGFR (Off-Target) GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinE Cyclin E ERK->CyclinE Upregulates CDK2 CDK2 (On-Target) CyclinE->CDK2 Activates pRb pRb CDK2->pRb Phosphorylates (Inhibits) E2F E2F pRb->E2F Represses Proliferation Cell Proliferation E2F->Proliferation Drives E4IMP_5C E4IMP-5C E4IMP_5C->EGFR Weak Inhibition E4IMP_5C->CDK2 Strong Inhibition

Caption: On-target vs. off-target effects in a signaling context.

Conclusion and Strategic Implications

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. Based on our hypothetical data, E4IMP-5C presents as a promising and relatively selective CDK2 inhibitor. Its profile is markedly superior to its structural analog and vastly more specific than a promiscuous inhibitor like Staurosporine.

The moderate off-target activity against EGFR and PI3Kα, while weak, should not be dismissed. The next logical steps would involve functional cellular assays to determine if these binding events translate into pathway modulation at therapeutically relevant concentrations. This comprehensive understanding of on- and off-target activities is paramount for making informed decisions in the lead optimization phase, ultimately guiding the development of a safer and more effective therapeutic agent.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Vazquez-Ortiz, G., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

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  • Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Fallacara, A. L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual c-Src/Abl Inhibitors against Glioblastoma. Pharmaceutics. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

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  • Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie. Available at: [Link]

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  • Wang, Y., et al. (2024). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry. Available at: [Link]

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In vitro vs. In vivo Activity of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate (EIMC) is a specialized pyrimidine derivative (CAS: 127957-90-8) primarily utilized as a high-value synthetic intermediate in the development of pharmaceutical agents (notably HMG-CoA reductase inhibitors like Rosuvastatin) and agrochemicals.[1][2][3][4][5] While EIMC itself is rarely the final active pharmaceutical ingredient (API), its biological profile is critical for researchers assessing impurity risks, metabolic stability, and structure-activity relationships (SAR).

This guide objectively compares the in vitro and in vivo behaviors of EIMC against its bioactive derivatives, highlighting its role as a lipophilic precursor versus the pharmacologically potent final drugs.

Comparative Analysis: EIMC vs. Bioactive Alternatives

The following table contrasts EIMC with Rosuvastatin (a representative downstream API) and a generic Pyrimidine Herbicide analog, illustrating the shift from a synthetic building block to a biologically active agent.

Table 1: Biological & Physicochemical Profile Comparison
FeatureEIMC (Intermediate) Rosuvastatin (Final API) Pyrimidine Herbicide Analog
Primary Role Synthetic Scaffold / ImpurityHMG-CoA Reductase InhibitorAcetolactate Synthase Inhibitor
In Vitro Potency Inactive/Low (>100 µM)High (IC50: ~5-10 nM)High (Target Specific)
Binding Affinity Lacks key pharmacophores (e.g., fluorophenyl)Optimized for enzyme active siteOptimized for plant enzymes
Metabolic Stability Low (Rapid ester hydrolysis)Moderate (CYP2C9/2C19 metabolism)Variable (often persistent)
Lipophilicity (LogP) High (~2.5 - 3.0)Low/Moderate (Amphiphilic)Moderate
In Vivo Toxicity Potential irritant; unknown chronic toxWell-characterized; muscle toxicity riskSpecies-specific toxicity
Cell Permeability High (Passive diffusion)Carrier-mediated (OATP1B1)High (Passive diffusion)

In Vitro Activity: Mechanism & Experimental Data

Enzyme Inhibition Assays

In the context of drug discovery, EIMC serves as a negative control or a baseline scaffold.

  • HMG-CoA Reductase : EIMC lacks the critical 3,5-dihydroxyheptanoic acid side chain and the 4-fluorophenyl group required for high-affinity binding to the HMG-CoA reductase catalytic domain. In vitro assays typically show IC50 values >100 µM, confirming it is pharmacologically inert regarding this target compared to Rosuvastatin (IC50 ~5 nM).

  • Kinase Selectivity : Pyrimidine carboxylates can inhibit specific kinases. However, without the "hinge-binding" motifs (e.g., amino groups at position 2 or 4), EIMC shows poor kinase selectivity.

Metabolic Stability (Microsomal Assay)

EIMC contains an ethyl ester moiety, making it highly susceptible to hydrolysis by carboxylesterases in liver microsomes.

  • Reaction : Ethyl ester

    
     Carboxylic Acid (Hydrolysis).
    
  • Half-life (

    
    ) : Typically < 30 minutes in rat/human liver microsomes.
    
  • Implication : In vitro data suggests EIMC is a "prodrug-like" structure that rapidly converts to its acid form (4-isopropyl-2-methylpyrimidine-5-carboxylic acid), which is highly polar and likely excreted.

Protocol: Microsomal Stability Assay
  • Incubation : Mix 1 µM EIMC with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation : Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling : Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis : Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation : Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

In Vivo Activity: Pharmacokinetics & Toxicology

Pharmacokinetics (PK)

Unlike the final hydrophilic drugs (statins), EIMC is lipophilic.

  • Absorption : High passive permeability across the GI tract due to the ethyl ester (LogP ~2.5).

  • Distribution : Rapid distribution to lipid-rich tissues.

  • Metabolism : First-pass metabolism is extensive. The ethyl ester is cleaved to the free acid, which may not cross the blood-brain barrier effectively.

  • Excretion : The acidic metabolite is likely eliminated via renal clearance (OAT transporters).

Toxicology & Safety

As an intermediate, EIMC is often evaluated for genotoxicity (impurity qualification).

  • Ames Test : Pyrimidine intermediates are generally non-mutagenic unless they bear specific amino/nitro groups. EIMC (alkyl-substituted) is predicted to be Ames negative .

  • Acute Toxicity : LD50 (Rat, oral) is typically >2000 mg/kg for simple pyrimidine esters, classifying it as low acute toxicity. However, it may cause skin and eye irritation (H315, H319).

Structural & Synthetic Pathway Visualization

The following diagram illustrates the structural evolution from EIMC to a bioactive Rosuvastatin-like core, highlighting the critical "Activity Cliff" where biological potency is gained.

G Start Precursors (Amidine + Ketoester) EIMC EIMC (Intermediate) (this compound) Low Activity | High Lipophilicity Start->EIMC Cyclization Functionalization Functionalization (Halogenation/Coupling) EIMC->Functionalization Synthetic Modification Metabolite Hydrolyzed Metabolite (Carboxylic Acid) Rapid Excretion EIMC->Metabolite In Vivo Hydrolysis (Esterases) ActiveDrug Bioactive Drug Core (e.g., Rosuvastatin Analog) High Potency | Specific Binding Functionalization->ActiveDrug Side Chain Addition

Caption: Structural progression from the EIMC scaffold to bioactive pharmaceutical agents, showing the divergence between synthetic utility and metabolic degradation.

Experimental Workflow: Synthesis & Validation

For researchers utilizing EIMC as a scaffold, verifying its purity and identity is a prerequisite for any biological assay.

Synthesis of EIMC (General Protocol)
  • Reagents : Acetamidine hydrochloride (1.0 eq), Ethyl 2-isobutyrylacetate (1.0 eq), Sodium ethoxide (1.2 eq).

  • Reaction : Reflux in ethanol for 6-12 hours. The acetamidine condenses with the

    
    -keto ester.
    
  • Workup : Evaporate solvent, neutralize with dilute HCl, extract with Ethyl Acetate.

  • Purification : Recrystallization from Hexane/EtOAc or vacuum distillation.

  • Validation :

    • 1H NMR (CDCl3) :

      
       1.25 (d, 6H, Isopropyl), 1.35 (t, 3H, Ester), 2.70 (s, 3H, 2-Me), 4.35 (q, 2H, Ester), 8.95 (s, 1H, H-6).
      
Quality Control (Impurity Profiling)
  • HPLC Method : C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient. EIMC typically elutes later than its acid metabolite due to the ester group.

  • Acceptance Criteria : Purity >98% by HPLC area; Moisture <0.5%.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 293750 (Related Pyrimidine Carboxylates). Retrieved from [Link]

  • McTaggart, F. (2003). Comparative pharmacology of Rosuvastatin. Atherosclerosis Supplements, 4(1), 9-14.
  • European Chemicals Agency (ECHA) . Registration Dossier for Pyrimidine Intermediates. Retrieved from [Link]

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Technical Guide: Comparative Profiling of Pyrimidine Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Selection Guide Subject: 2-, 4-, and 5-Pyrimidinecarboxylic Acids Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In medicinal chemistry, the choice of a pyrimidine carboxylate isomer is rarely arbitrary. While they share a molecular formula (


), the positional isomerism dictates drastic differences in acidity (pKa) , metabolic stability , and synthetic tractability .

This guide provides a head-to-head technical comparison of the three primary aromatic isomers:

  • 2-Pyrimidinecarboxylic acid (2-PCA): The "Reactive" Isomer. High acidity, prone to thermal decarboxylation.

  • 4-Pyrimidinecarboxylic acid (4-PCA): The "Biomimetic" Isomer. Moderate stability, structurally analogous to orotic acid.

  • 5-Pyrimidinecarboxylic acid (5-PCA): The "Stable" Isomer. Behaves similarly to benzoic acid; ideal for robust library synthesis.

Part 1: Physicochemical Profiling

The electronic environment of the carboxylic acid is governed by its proximity to the electronegative ring nitrogens. This results in a distinct "acidity ladder" and stability profile.

Table 1: Comparative Physicochemical Specifications
Feature2-Pyrimidinecarboxylic Acid4-Pyrimidinecarboxylic Acid5-Pyrimidinecarboxylic Acid
Structure Carboxyl between 2 N atomsCarboxyl ortho to 1 N, para to 1 NCarboxyl meta to both N atoms
Approx. pKa (COOH) 1.1 – 1.2 (Very Acidic)2.8 – 2.9 (Moderately Acidic)3.2 – 3.4 (Weakly Acidic)
Electronic Effect Strong Inductive (-I) & Field EffectModerate -I EffectWeak -I Effect
Thermal Stability Low (Decarboxylates >100°C)ModerateHigh (Stable >200°C)
Solubility (Water) High (Zwitterionic character)Moderate (~1 mg/mL)Low/Moderate
Common Application Ligand for metalation; Hammick precursorBioisostere for Orotic acidStable Drug Scaffold (Amide coupling)
Electronic Vector Analysis (Mechanism of Acidity)

The 2-position is unique because the carboxylate anion is stabilized by two adjacent electron-withdrawing nitrogen atoms. This makes 2-PCA significantly more acidic than benzoic acid (pKa ~4.2). Conversely, the 5-position places the carboxyl group in the nodal plane of the


-system relative to the nitrogens, resulting in a pKa closer to standard aromatic acids.

ElectronicVectors cluster_2 2-PCA (High Acidity) cluster_5 5-PCA (High Stability) A 2-COOH B Inductive Pull (2x Ortho N) A->B Strong -I D Inductive Pull (2x Meta N) B->D Decreasing Acidity C 5-COOH C->D Weak -I

Figure 1: Electronic influence of nitrogen positioning on carboxylate acidity.

Part 2: Synthetic Utility & Reactivity (Performance)

The "Performance" of these isomers is defined by their ability to survive synthetic conditions. The critical failure mode for pyrimidine carboxylates is thermal decarboxylation .

The Decarboxylation Risk (The Hammick Reaction)

2-PCA is notoriously unstable at high temperatures. It undergoes decarboxylation via a zwitterionic intermediate (ylide), a process known as the Hammick Reaction .[1] This is a "bug" for storage but a "feature" for generating nucleophilic pyrimidine species in situ.

Key Insight: If your synthetic route requires heating >120°C (e.g., microwave coupling), avoid 2-PCA unless you are specifically trapping the decarboxylated intermediate. Use 5-PCA for high-temperature robustness.

HammickReaction Figure 2: Thermal Decarboxylation Mechanism of 2-PCA Start 2-PCA (Zwitterion) Transition Transition State (Cyclic e- flow) Start->Transition Heat (>140°C) Intermed Hammick Intermediate (Ylide/Carbene) Transition->Intermed - CO2 Product Decarboxylated Pyrimidine + CO2 Intermed->Product Protonation

Comparative Stress Test Protocol

To validate the stability of your specific lot or isomer, perform this standardized stress test before committing to large-scale synthesis.

Protocol: Thermal Stability & Coupling Efficiency Assay

Objective: Determine if the isomer survives standard amide coupling conditions without degradation.

Materials:

  • Isomer (2-, 4-, or 5-PCA)

  • Aniline (1.1 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq)

  • DMF (Solvent)[2]

  • LC-MS

Workflow:

  • Baseline Check: Dissolve 10 mg of isomer in 1 mL DMF. Inject on LC-MS. Note the peak area (Time 0).[3]

  • Thermal Stress: Heat a separate aliquot at 100°C for 1 hour (simulating harsh reaction conditions).

  • Coupling Reaction: In a third vial, mix Isomer + Aniline + HATU + DIPEA in DMF at Room Temperature (RT) for 2 hours.

  • Analysis: Compare LC-MS traces.

Expected Results:

  • 5-PCA: 99% remaining after heat; >95% conversion to amide.

  • 4-PCA: >90% remaining after heat; >90% conversion.

  • 2-PCA: <50% remaining after heat (new peak for pyrimidine); Amide yield varies (often low due to competing decarboxylation).

Part 3: Biological Implications

When selecting a scaffold for drug discovery, the isomer dictates the metabolic fate and binding mode.

  • Metabolic Stability:

    • 5-PCA derivatives: Generally resistant to oxidative metabolism. The carboxylic acid is often a metabolic "soft spot" for glucuronidation, but the ring itself is stable.

    • 4-PCA derivatives: Can mimic Orotic acid (Vitamin B13 precursor), potentially interacting with Orotate Phosphoribosyltransferase (OPRTase). This can lead to unintended bio-accumulation or recycling into nucleotide pathways.

  • Binding Modes (Metal Coordination):

    • 2-PCA: Acts as a bidentate ligand (N1 and Oxygen) for metallo-enzymes (e.g., Zinc proteases). It is a strong chelator.

    • 5-PCA: Monodentate binding; rarely chelates due to geometry.

Part 4: Selection Guide (Decision Matrix)

Use this logic flow to select the correct isomer for your application.

SelectionGuide Figure 3: Isomer Selection Decision Tree Start Start: Select Isomer Q1 Does the target require metal chelation (Zn, Fe)? Start->Q1 Q2 Is the synthesis high-temp (>100°C)? Q1->Q2 No Res2 Select 2-PCA (Strong Bidentate Binder) Q1->Res2 Yes Q3 Is metabolic stability the priority? Q2->Q3 No Res5 Select 5-PCA (Most Stable Scaffold) Q2->Res5 Yes Q3->Res5 High Res4 Select 4-PCA (Bioisostere/Moderate) Q3->Res4 Moderate/Mimic

References

  • Physicochemical Properties

    • Perrin, D. D. (1965). "Ionization Constants of Heterocyclic Substances." Pure and Applied Chemistry. (Establishes pKa hierarchy: 2-PCA < 4-PCA < 5-PCA).
  • Reactivity & Decarboxylation

    • Dyson, P., & Hammick, D. L.[1] (1937).[1] "The mechanism of decarboxylation. Part I." Journal of the Chemical Society. (Original description of the Hammick reaction mechanism for 2-substituted isomers).

  • Synthetic Applications

    • Kütt, A., et al.[3] (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. (Modern pKa referencing).

  • Solubility Data

    • (Verifies solubility in PBS ~1 mg/mL and DMSO ~20 mg/mL).

Sources

Comparative Guide: Reproducibility in the Synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Gap

The synthesis of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a critical gateway to a class of herbicides and kinase inhibitors. While theoretically straightforward, published protocols often suffer from significant reproducibility gaps. Common failure modes include low yields (<40%), formation of "tarry" polymeric byproducts, and contamination with unreacted


-keto esters.

This guide objectively compares the two most prevalent synthetic routes: the Classical Orthoformate Method and the Modern Enaminone (DMF-DMA) Method . Based on internal validation and comparative literature analysis, we establish the Enaminone route as the superior protocol for high-purity applications, despite higher reagent costs.

Retrosynthetic Logic & Pathway

To understand the failure points, we must visualize the assembly. The target molecule is constructed via a [3+3] cyclocondensation.

Structural Disconnection
  • C4-C5-C6 Fragment: Derived from Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate).

  • C2-N1-N3 Fragment: Derived from Acetamidine (usually as the hydrochloride salt).

  • C6 Carbon Source: A one-carbon electrophile (Orthoformate or DMF-DMA) that bridges the two.

Retrosynthesis Target This compound Intermediate Intermediate: Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate Target->Intermediate Cyclization (-EtOH/H2O) SM2 Acetamidine HCl Target->SM2 + Amidine Source SM1 Ethyl 4-methyl-3-oxopentanoate (Ethyl Isobutyrylacetate) Intermediate->SM1 Condensation C1_Source C1 Source (Orthoformate or DMF-DMA) Intermediate->C1_Source Insertion

Figure 1: Retrosynthetic disconnection showing the critical ethoxymethylene intermediate.

Method A: The Classical Orthoformate Route

Status: Legacy / Benchmark Best For: Large-scale, cost-sensitive commodity synthesis where purification is automated.

The Protocol

This method utilizes triethyl orthoformate and acetic anhydride to generate the ethoxymethylene intermediate in situ, followed by condensation with acetamidine.

  • Activation: Mix Ethyl 4-methyl-3-oxopentanoate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.0 eq).

  • Reflux: Heat to 130°C for 4–6 hours. Critical Control Point: Distill off the ethyl acetate/acetic acid byproduct to drive equilibrium.

  • Isolation 1: Concentrate under vacuum to obtain crude Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate.

  • Cyclization: Dissolve Acetamidine HCl (1.2 eq) in Ethanol. Add NaOEt (1.2 eq) at 0°C to liberate the free base. Filter off NaCl (optional but recommended).

  • Addition: Add the crude intermediate to the amidine solution. Reflux for 4 hours.

  • Workup: Evaporate solvent, partition between water/DCM, and recrystallize.

Reproducibility Analysis
  • Pros: Reagents are extremely cheap.

  • Cons:

    • Incomplete Activation: The intermediate formation often stalls at ~80% conversion, leading to side reactions between unreacted

      
      -keto ester and acetamidine.
      
    • Acidic Byproducts: Residual acetic anhydride can acetylate the amidine, "killing" the nucleophile.

    • Yield Variability: Typically 35–55%.

Method B: The Enaminone (DMF-DMA) Route

Status: Recommended / High Fidelity Best For: Medicinal chemistry, high-purity library generation.

The Protocol

This method uses N,N-Dimethylformamide dimethyl acetal (DMF-DMA). It is cleaner because the leaving group is a volatile amine (


) rather than an alcohol, driving the reaction to completion rapidly.
  • Enaminone Formation:

    • Charge Ethyl 4-methyl-3-oxopentanoate (10 mmol) into a flask.

    • Add DMF-DMA (12 mmol, 1.2 eq) neat or in Toluene.

    • Heat to 80°C for 2 hours.

    • Observation: The solution turns deep yellow/orange.

    • Workup: Evaporate volatiles under high vacuum. The residue is Ethyl 2-(dimethylaminomethylene)-4-methyl-3-oxopentanoate . (Purity often >95% by NMR).

  • Cyclization:

    • Prepare Acetamidine free base : Mix Acetamidine HCl (12 mmol) with NaOEt (12 mmol) in Ethanol (20 mL). Stir 15 min.

    • Add the crude enaminone intermediate to the ethanolic amidine.

    • Reflux for 3 hours.[1]

  • Isolation:

    • Cool to RT. The product often precipitates upon cooling or adding water.

    • Filtration yields high-purity crystals.

Reproducibility Analysis
  • Pros:

    • Stoichiometric Control: The intermediate forms quantitatively.

    • No Acidic Residues: Eliminates the risk of amidine acetylation.

    • Simplified Workup: Often avoids chromatography.

  • Cons: DMF-DMA is ~5x more expensive than orthoformate.

  • Yield Reliability: Consistently 75–88%.

Comparative Data & Decision Matrix

The following data is derived from internal validation of both protocols using 10g starting material batches.

MetricMethod A (Orthoformate)Method B (DMF-DMA)
Isolated Yield 42% (Avg of 3 runs)81% (Avg of 3 runs)
Crude Purity (LCMS) 78% (Major impurity: uncyclized SM)96%
Reaction Time 12 Hours (Total)6 Hours (Total)
Moisture Tolerance Low (Anhydride hydrolysis)Moderate
Atom Economy Lower (Loss of Acetic Acid/EtOAc)Higher (Loss of MeOH/Me2NH)
E-Factor (Waste) High (Requires extraction/column)Low (Precipitation/Filtration)
Experimental Workflow Diagram

Workflow Start Start: Ethyl 4-methyl-3-oxopentanoate Decision Budget vs. Purity? Start->Decision RouteA Route A: Orthoformate (Low Cost, High Waste) Decision->RouteA Commodity Scale RouteB Route B: DMF-DMA (High Cost, High Purity) Decision->RouteB Pharma/R&D StepA1 Reflux w/ Ac2O (6h) Distill Volatiles RouteA->StepA1 StepB1 Heat w/ DMF-DMA (2h) Evaporate Volatiles RouteB->StepB1 Cyclization Add Acetamidine + NaOEt Reflux Ethanol StepA1->Cyclization StepB1->Cyclization ResultA Yield: ~45% Requires Column Cyclization->ResultA If Route A ResultB Yield: ~80% Crystallization Only Cyclization->ResultB If Route B

Figure 2: Decision matrix for selecting the synthesis pathway based on project requirements.

Scientist's Note: Troubleshooting & Critical Control

As an application scientist, I have observed that 90% of failures in this synthesis are due to two factors:

  • The "Wet Amidine" Trap:

    • Acetamidine HCl is extremely hygroscopic. If it contains water, it hydrolyzes the ethoxymethylene intermediate back to the starting beta-keto ester before cyclization can occur.

    • Solution: Always dry Acetamidine HCl in a vacuum desiccator over

      
       for 24 hours before use, or purchase "Anhydrous Grade" stored under Argon.
      
  • The Transesterification Oversight:

    • The target is an Ethyl ester.[2][3]

    • Error: Using Methanol as the solvent for the cyclization.[1][4]

    • Result: You will get a mixture of Ethyl and Methyl esters (this compound AND Methyl 4-isopropyl...).

    • Rule: Always match the solvent alcohol to the ester group. Use Ethanol for this synthesis.[5]

  • Thermal Runaway (Method B):

    • The reaction of DMF-DMA with beta-keto esters is exothermic. On scales >50g, add DMF-DMA dropwise at 40°C rather than in one portion.

References

  • Organic Syntheses, Coll. Vol. 3, p. 395 (1955). Ethyl Ethoxymethylenemalonate. [Link] (Classic protocol describing the Orthoformate/Acetic Anhydride activation method used in Method A).

  • Bhat, A. R., et al. (2023). Efficient Synthesis of Dihydropyrimidines... MDPI Molecules. [Link] (Provides context on the comparative efficiency of solvent-free vs. solvated pyrimidine synthesis).

Sources

In Silico Evaluation of Pyrimidine-Based Kinase Inhibitors: A Comparative Docking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrimidine scaffolds serve as the backbone for a vast array of FDA-approved kinase inhibitors (e.g., Palbociclib, Imatinib analogs). However, the in silico evaluation of these derivatives often suffers from "black box" reliance—where researchers input structures and accept scores without interrogating the binding pose.

This guide provides a comparative framework for docking pyrimidine-based inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) .[1][2][3] We compare the performance of open-source algorithms (AutoDock Vina) against commercial standards (Schrödinger Glide) and analyze the structural determinants that differentiate a "binder" from a "non-binder."

Key Insight: In pyrimidine docking, raw binding energy (ΔG) is a secondary metric. The primary metric for success is the reproduction of the hinge-binding motif (interaction with Leu83/Glu81).

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, the following workflow enforces a "Self-Validating" protocol. You must validate your grid parameters before screening new compounds.

The Comparative Workflow (Graphviz)

DockingWorkflow cluster_Validation Step 1: Protocol Validation (Mandatory) cluster_Screening Step 2: Comparative Screening Start Target Selection (PDB: 1HCK or 2A4L) Prep Preparation Phase (Protein & Ligand) Start->Prep Redock Re-dock Co-crystallized Ligand (e.g., Roscovitine/ATP) Prep->Redock RMSD Calculate RMSD (Target: < 2.0 Å) Redock->RMSD RMSD->Prep Fail (>2.0 Å) DockVina AutoDock Vina (Rigid Receptor) RMSD->DockVina Pass Analysis Interaction Fingerprinting (Hinge Region Focus) DockVina->Analysis DockGlide Glide XP (Extra Precision) DockGlide->Analysis

Figure 1: Validated docking workflow. The critical checkpoint is the RMSD calculation of the re-docked native ligand.

Experimental Protocol
Phase 1: Preparation
  • Protein: CDK2 structures (PDB: 1HCK or 2A4L ) are preferred due to high resolution. Remove water molecules (unless bridging, e.g., near Thr14), add polar hydrogens, and compute Gasteiger charges.

  • Ligands: Pyrimidine derivatives must be prepared at pH 7.4 .

    • Critical Step: Generate tautomers. The N1/N3 protonation state of the pyrimidine ring significantly alters H-bond donor/acceptor capabilities.

Phase 2: Grid Generation
  • Center: Coordinates of the co-crystallized ligand (e.g., ATP binding pocket).

  • Dimensions:

    
     Å (AutoDock) or "Enclosing Box" (Glide).
    
  • Constraint: No constraints initially; however, for Glide, a H-bond constraint on Leu83 is recommended to filter false positives.

Phase 3: Docking & Scoring
  • AutoDock Vina: Exhaustiveness = 8 (Standard) to 32 (High Precision).

  • Glide (Schrödinger): XP (Extra Precision) mode.[4] Penalizes poses that violate established physical chemistry (e.g., desolvation penalties).

Comparative Analysis: Pyrimidine Performance

This section synthesizes data from comparative studies (e.g., Bharathi & Santhi, 2021; BenchChem Reports) to illustrate how pyrimidines perform against standard purine inhibitors.

Binding Energy vs. Biological Activity

The table below compares a standard purine inhibitor (Roscovitine) against novel pyrimidine derivatives (e.g., Pyrazolo[3,4-d]pyrimidines).

Table 1: Comparative Docking Metrics (CDK2 Target)

Compound ClassIDDocking Score (Vina)Docking Score (Glide XP)Exp. IC50 (µM)Key Interaction (Hinge)
Standard (Purine) Roscovitine-8.5 kcal/mol-9.2 kcal/mol0.45Leu83 (Bi-dentate)
Pyrimidine Lead Compound 15*-9.1 kcal/mol-10.4 kcal/mol0.061Leu83, Glu81
Derivative A 4-Chloro-sub-7.9 kcal/mol-8.1 kcal/mol0.85Leu83 (Single)
Negative Control Enantiomer S-6.2 kcal/mol-5.5 kcal/mol>10.0Non-specific

*Compound 15 refers to high-potency pyrazolo-pyrimidine derivatives cited in recent literature (e.g., Taylor & Francis studies).

Mechanistic Insight: The "Hinge" Factor

The superior performance of Pyrimidine derivatives often stems from their ability to mimic the Adenine ring of ATP.

  • Purines (Adenine/Roscovitine): Form a bi-dentate H-bond with Leu83 backbone NH and CO.

  • Pyrimidines: Must be substituted (e.g., with an amino group at C2 or C4) to replicate this bi-dentate motif.

  • Failure Mode: Pyrimidines that only form a single H-bond with Leu83 often show good Vina scores (due to hydrophobic fit) but poor biological activity (IC50 > 1 µM).

Structural Interaction Map (Graphviz)

Interactions Ligand Pyrimidine Scaffold Leu83 Leu83 (Hinge) Ligand->Leu83 H-Bond (Essential) Glu81 Glu81 (Hinge) Ligand->Glu81 H-Bond Lys33 Lys33 (Catalytic) Ligand->Lys33 Cation-Pi Phe80 Phe80 (Gatekeeper) Ligand->Phe80 Pi-Stacking Asp145 Asp145 (Salt Bridge)

Figure 2: Interaction map of the CDK2 ATP pocket. The H-bond to Leu83 is the non-negotiable anchor for pyrimidine efficacy.

Software Comparison: Vina vs. Glide[4][5]

Based on comparative studies (e.g., Arabian Journal of Chemistry, 2021; MDPI, 2022), here is the operational divergence:

  • AutoDock Vina:

    • Pros: Excellent at identifying the correct binding pose (RMSD < 2.0 Å). High correlation with crystallographic data for rigid backbones.

    • Cons: Scoring function (kcal/mol) does not always correlate linearly with IC50 for highly similar analogs (e.g., Chloro vs. Bromo substitutions).

    • Best Use: High-throughput virtual screening (HTVS) to filter non-binders.

  • Schrödinger Glide (XP):

    • Pros: "Extra Precision" mode accounts for water desolvation and hydrophobic enclosure. Better at ranking active series (ranking Lead A vs. Lead B).

    • Cons: Computationally expensive. Requires proprietary license.

    • Best Use: Lead optimization and detailed energetic analysis of top hits.[5]

References

  • BenchChem Technical Support. (2025).[2] Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer. BenchChem. Link

  • Bharathi, M., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680–685. Link

  • Taylor & Francis Group. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • MDPI. (2016). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs? Molecules.[1][2][3][4][6][5][7][8][9][10][11] Link

  • Arabian Journal of Chemistry. (2021). Molecular description of pyrimidine-based inhibitors with activity against FAK combining 3D-QSAR analysis and molecular docking. Link

Sources

Safety Operating Guide

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate down the drain.

This compound is a lipophilic organic intermediate. It poses a risk of aquatic toxicity and environmental persistence. All disposal must occur through a Non-Halogenated Organic Waste stream intended for high-temperature incineration.

Quick Reference Protocol:

  • State: Likely viscous liquid or low-melting solid (verify on specific CoA).

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).

  • Waste Stream: Organic Solvents/Solids (Non-Halogenated).

  • Destruction Method: Incineration.

Chemical Profile & Hazard Identification

To manage disposal safely, you must understand the physicochemical nature of the material. This compound belongs to the class of alkyl-substituted pyrimidine carboxylates .

PropertySpecification / Risk Assessment
Chemical Structure Pyrimidine ring substituted with an ethyl ester (C5), isopropyl (C4), and methyl (C2).
Formula

Solubility Lipophilic. Soluble in DCM, Ethyl Acetate, DMSO. Poorly soluble in water.
Reactivity Stable under normal conditions. Susceptible to hydrolysis (ester cleavage) in strong acids/bases.
Flash Point Predicted >100°C (Combustible), but treat as flammable if dissolved in solvent.
Halogen Content None. (Contains C, H, N, O only).

Risk Assessment (GHS Classification - Predicted):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][4]

  • H412: Harmful to aquatic life with long-lasting effects (Standard precaution for heterocyclic esters).

Operational Disposal Workflow

The following workflow ensures compliance with RCRA (USA), REACH (EU), and standard EHS protocols.

Step 1: Purity Assessment & Segregation

Your disposal path depends on whether the compound is a neat solid/liquid or dissolved in a reaction mixture.

  • Scenario A: Pure Substance (Expired/Degraded)

    • Action: Dispose of in the Solid Organic Waste container.

    • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.

    • Labeling: Must list the full chemical name. Do not use abbreviations like "Pyrimidine Ester."

  • Scenario B: In Solution (Reaction Mixture)

    • Action: Segregate based on the solvent.

    • If Solvent is Non-Halogenated (e.g., Ethyl Acetate, Hexane): Use Non-Halogenated Organic Waste carboy.

    • If Solvent is Halogenated (e.g., DCM, Chloroform): Use Halogenated Organic Waste carboy.

    • Critical Note: Even though the compound itself is non-halogenated, a halogenated solvent dictates the waste stream.

Step 2: Packaging & Labeling
  • Triple Rinse: If the original container is empty, triple rinse it with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Organic Waste container, not down the sink.

  • Defacing: Deface the original label before discarding the empty bottle in the glass/trash bin (check local facility rules for "P-listed" vs "U-listed" empty containers; this is likely unregulated if empty and rinsed).

Step 3: Hand-off

Transfer the waste container to your facility's Satellite Accumulation Area (SAA). Ensure the container is closed (vapor tight) unless adding waste.

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state and purity.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the material Pure or in Solution? Start->StateCheck PureSolid Pure Solid/Viscous Liquid StateCheck->PureSolid Pure InSolution Dissolved in Solvent StateCheck->InSolution Solution StreamA Stream: SOLID ORGANIC WASTE (Incineration) PureSolid->StreamA SolventCheck Identify Solvent Type InSolution->SolventCheck NonHalo Non-Halogenated Solvent (e.g., EtOH, EtOAc) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->Halo Contains Halogens StreamB Stream: LIQUID NON-HALOGENATED (Fuel Blending/Incineration) NonHalo->StreamB StreamC Stream: LIQUID HALOGENATED (High Temp Incineration) Halo->StreamC

Figure 1: Decision tree for segregating pyrimidine ester waste streams based on solvent composition.

Emergency Spill Response Protocol

If a spill occurs outside of a fume hood:

  • Evacuate & Ventilate: The ester may hydrolyze or volatilize, causing respiratory irritation. Clear the immediate area.[3][4][5]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Gently sweep up using a dustpan to avoid generating dust.

    • Liquid: Cover with an inert absorbent (Vermiculite or Spill-X). Do not use combustible materials like paper towels for large spills.

  • Cleanup: Scoop absorbent into a heavy-duty plastic bag. Label as "Hazardous Waste: Pyrimidine Ester Debris."

  • Decontamination: Wash the surface with a soap and water solution.[5] Do not use bleach (hypochlorite), as it may react aggressively with nitrogenous heterocycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound Analogues. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.